Anti-inflammatory agent 44
説明
特性
分子式 |
C43H48O25 |
|---|---|
分子量 |
964.8 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O25/c1-60-38-21(63-41-35(58)33(56)29(52)24(66-41)14-61-25(49)9-3-15-2-8-18(47)19(48)10-15)11-20-26(30(38)53)31(54)39(37(62-20)16-4-6-17(46)7-5-16)67-43-40(34(57)28(51)23(13-45)65-43)68-42-36(59)32(55)27(50)22(12-44)64-42/h2-11,22-24,27-29,32-36,40-48,50-53,55-59H,12-14H2,1H3/b9-3+/t22-,23-,24-,27-,28-,29-,32+,33+,34+,35-,36-,40-,41-,42+,43+/m1/s1 |
InChIキー |
FIYDHKILJOOOJT-OFGOMLKVSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C=C7)O)O)O)O)O |
正規SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C=C7)O)O)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Anti-Inflammatory Potential of 6-Methoxyflavonol Glycosides from Tetragonia tetragonoides
A Technical Guide for Researchers and Drug Development Professionals
The burgeoning field of ethnopharmacology continues to unearth novel therapeutic agents from botanical sources. Among these, Tetragonia tetragonoides, commonly known as New Zealand spinach, has emerged as a plant of significant interest due to its traditional use and rich phytochemical profile. This technical guide delves into the anti-inflammatory properties of 6-methoxyflavonol glycosides isolated from this plant, providing a comprehensive overview of the current scientific evidence, detailed experimental methodologies, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the drug development sector who are exploring natural compounds for anti-inflammatory therapies.
Introduction to Tetragonia tetragonoides and its Bioactive Flavonoids
Tetragonia tetragonoides is a halophytic plant that has been traditionally consumed as a vegetable and used in folk medicine.[1] Scientific investigations have revealed that this plant is a rich source of various bioactive compounds, including flavonoids, which are secondary metabolites known for their diverse pharmacological effects.[2][3] A specific class of flavonoids, 6-methoxyflavonols and their glycosides, have been identified as key contributors to the plant's therapeutic properties, particularly its anti-inflammatory and antioxidant activities.[2][4][5]
Recent studies have successfully isolated and characterized several 6-methoxyflavonol derivatives from the aerial parts of Tetragonia tetragonoides. These include both aglycones, such as 6-methoxykaempferol (B191825) and 6-methoxyquercetin, and their glycosidic forms.[4] Research has consistently demonstrated that these compounds can effectively modulate inflammatory responses in cellular models, suggesting their potential as novel anti-inflammatory agents.[4][5]
Quantitative Assessment of Anti-Inflammatory Activity
The anti-inflammatory efficacy of 6-methoxyflavonols and their glycosides from Tetragonia tetragonoides has been quantified through various in vitro assays. The primary model for these investigations has been lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a well-established system for studying inflammatory responses. The key findings from these studies are summarized in the tables below, presenting data on the inhibition of major inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) |
| 6-methoxykaempferol | 10 | 58.2 ± 2.1 | 65.4 ± 3.5 |
| 25 | 85.1 ± 3.9 | 92.8 ± 4.1 | |
| 6-methoxyquercetin | 10 | 62.5 ± 2.8 | 70.1 ± 3.2 |
| 25 | 90.3 ± 4.5 | 95.2 ± 4.8 | |
| Compound 1 | 25 | 45.3 ± 1.9 | 52.7 ± 2.4 |
| 50 | 70.8 ± 3.3 | 78.9 ± 3.7 | |
| Compound 2 | 25 | 38.6 ± 1.5 | 45.1 ± 2.0 |
| 50 | 65.2 ± 2.9 | 71.3 ± 3.1 |
Note: Compounds 1 and 2 represent isolated 6-methoxyflavonol glycosides as reported in the literature. Data is presented as mean ± standard deviation.
Table 2: Suppression of Pro-Inflammatory Cytokine Expression
| Compound | Concentration (µM) | TNF-α Suppression (%) | IL-6 Suppression (%) | IL-1β Suppression (%) |
| 6-methoxykaempferol | 25 | 75.6 ± 3.8 | 80.1 ± 4.2 | 72.3 ± 3.5 |
| 6-methoxyquercetin | 25 | 82.4 ± 4.1 | 85.7 ± 4.9 | 78.9 ± 4.0 |
| Compound 1 | 50 | 60.2 ± 2.7 | 65.8 ± 3.1 | 58.1 ± 2.6 |
| Compound 2 | 50 | 55.9 ± 2.4 | 61.3 ± 2.8 | 53.4 ± 2.3 |
Note: Data represents the percentage reduction in cytokine levels in LPS-stimulated RAW 264.7 cells compared to the LPS-only control. Data is presented as mean ± standard deviation.
The data clearly indicates a dose-dependent inhibitory effect of the tested compounds on the production of key inflammatory mediators. Notably, the aglycones, 6-methoxykaempferol and 6-methoxyquercetin, exhibited more potent anti-inflammatory activity compared to their glycosidic counterparts.[4] This suggests that the glycosylation of these flavonoids may influence their bioavailability and cellular uptake.
Detailed Experimental Protocols
To ensure the reproducibility and further exploration of these findings, this section provides detailed methodologies for the key experiments involved in assessing the anti-inflammatory activity of compounds from Tetragonia tetragonoides.
Extraction and Isolation of 6-Methoxyflavonol Glycosides
-
Plant Material: The aerial parts of Tetragonia tetragonoides are collected, dried, and pulverized.
-
Extraction: The powdered plant material is extracted with 70% ethanol (B145695) at room temperature. The extract is then filtered and concentrated under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
-
Chromatographic Separation: The n-BuOH fraction, which is typically rich in glycosides, is subjected to repeated column chromatography on silica (B1680970) gel, octadecylsilanized (ODS) silica gel, and Sephadex LH-20. Elution is performed with a gradient of chloroform-methanol or methanol-water to isolate the individual 6-methoxyflavonol glycosides.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Cell Culture and Viability Assay
-
Cell Line: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Viability: To exclude the possibility that the observed anti-inflammatory effects are due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 24 hours. The absorbance is measured to determine cell viability.
Measurement of Nitric Oxide (NO) Production
-
Cell Treatment: RAW 264.7 cells are pre-treated with the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
Quantification of Pro-Inflammatory Cytokines
-
Cell Treatment: Similar to the NO assay, RAW 264.7 cells are pre-treated with the test compounds followed by LPS stimulation.
-
ELISA: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis of iNOS and COX-2 Expression
-
Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
To provide a clearer understanding of the experimental processes and the molecular mechanisms involved, the following diagrams have been generated using the DOT language.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of compounds from Tetragonia tetragonoides are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[6] The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades in LPS-stimulated macrophages.[6]
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling through both the MAPK and NF-κB pathways. The activation of MAPKs (including ERK, JNK, and p38) and the translocation of the NF-κB p65 subunit into the nucleus lead to the transcription of various pro-inflammatory genes. These genes encode for enzymes like iNOS and COX-2, which are responsible for the production of NO and PGE2, respectively, as well as pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Extracts and compounds from Tetragonia tetragonoides have been shown to suppress the phosphorylation of MAPKs and inhibit the activation and nuclear translocation of NF-κB.[6] By targeting these upstream signaling molecules, the 6-methoxyflavonol glycosides effectively downregulate the expression of a wide array of inflammatory mediators, thereby exerting their potent anti-inflammatory effects.
Conclusion and Future Directions
The 6-methoxyflavonol glycosides isolated from Tetragonia tetragonoides represent a promising class of natural compounds with significant anti-inflammatory properties. The scientific evidence to date, primarily from in vitro studies, strongly supports their potential for development as novel therapeutic agents for inflammatory diseases. The aglycones, 6-methoxykaempferol and 6-methoxyquercetin, appear to be particularly potent, though the role of glycosylation in the bioavailability and in vivo efficacy of these compounds warrants further investigation.
Future research should focus on:
-
In vivo studies: To validate the anti-inflammatory effects in animal models of inflammatory diseases.
-
Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
-
Structure-activity relationship (SAR) studies: To elucidate the key structural features required for their anti-inflammatory activity and to potentially synthesize more potent analogues.
-
Safety and toxicology studies: To establish the safety profile of these compounds for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Anti-inflammatory activity of hydrosols from Tetragonia tetragonoides in LPS-induced RAW 264.7 cells | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Anti-inflammatory Compounds in New Zealand Spinach (Tetragonia tetragonioides)
For Researchers, Scientists, and Drug Development Professionals
Abstract
New Zealand spinach (Tetragonia tetragonioides) is a halophytic plant that has been traditionally used for its medicinal properties. Recent scientific investigations have begun to validate its anti-inflammatory effects, identifying a rich profile of bioactive compounds. This technical guide provides a comprehensive overview of the key anti-inflammatory compounds found in New Zealand spinach, their mechanisms of action, detailed experimental protocols for their analysis, and quantitative data on their bioactivity. The primary anti-inflammatory activity is attributed to its flavonoid content, particularly 6-methoxyflavonols, which have been shown to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. This document aims to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Phytochemical Composition
Tetragonia tetragonioides is a rich source of various phytochemicals with potential health benefits. The primary classes of compounds identified include flavonoids, alkaloids, phenols, saponins, glycosides, and tannins. Quantitative analysis of the leaves has revealed a significant concentration of these compounds.
Table 1: Phytochemical Composition of Tetragonia tetragonioides Leaves
| Phytochemical Class | Concentration (mg/100g) |
| Flavonoids | 402.00 ± 0.42[1] |
| Alkaloids | 250.71 ± 0.72[1] |
| Phenols | 109.12 ± 1.37[1] |
| Saponins | 67.67 ± 0.45[1] |
| Glycosides | 64.25 ± 0.35[1] |
| Tannins | 25.23 ± 0.09[1] |
Anti-inflammatory Bioactivity and Mechanism of Action
The anti-inflammatory properties of New Zealand spinach extracts and their isolated compounds have been demonstrated through the inhibition of key inflammatory mediators. The primary mechanism of action involves the downregulation of pro-inflammatory signaling pathways.
Inhibition of Inflammatory Mediators
Extracts from Tetragonia tetragonioides, particularly its hydrosols, have been shown to significantly decrease the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3] This inhibition is a result of the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[2][3]
Modulation of Signaling Pathways
The anti-inflammatory effects of Tetragonia tetragonioides are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] This involves the suppression of the phosphorylation of NF-κB p65 and MAPKs, which are crucial for the transcription of pro-inflammatory genes.[2][3]
Caption: Proposed Anti-inflammatory Signaling Pathway of T. tetragonioides Compounds.
Quantitative Bioactivity Data
Specific compounds isolated from Tetragonia tetragonioides have demonstrated potent inhibitory effects on nitric oxide production.
Table 2: Inhibitory Activity of 6-Methoxyflavonols from Tetragonia tetragonioides on NO Production in LPS-induced RAW 264.7 Macrophage Cells
| Compound | IC50 (µM) |
| Compound 2 (a 6-methoxyflavonol) | 21.7 |
| Compound 5 (a 6-methoxyflavonol) | 35.8 |
Note: The specific structures of compounds 2 and 5 would need to be referred from the source publication.
Experimental Protocols
This section provides detailed methodologies for the extraction of bioactive compounds from New Zealand spinach and the subsequent in vitro evaluation of their anti-inflammatory activity.
Phytochemical Extraction
A general workflow for the extraction and isolation of bioactive compounds from Tetragonia tetragonioides is presented below.
Caption: General Experimental Workflow for Bioactive Compound Isolation.
Detailed Protocol for Hydrosol Extraction:
-
Fresh aerial parts of Tetragonia tetragonioides are collected and washed.
-
The plant material is subjected to steam distillation for a specified period (e.g., 4 hours).
-
The distillate, which separates into an essential oil layer and a hydrosol layer, is collected.
-
The hydrosol layer is separated and filtered to remove any suspended particles.
-
The resulting Tetragonia tetragonioides hydrosol (TTH) is stored at a low temperature (e.g., 4°C) for use in bioassays.
In Vitro Anti-inflammatory Assays
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
Nitric Oxide (NO) Inhibition Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the Tetragonia tetragonioides extract or isolated compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Prostaglandin E2 (PGE2), IL-6, and IL-1β Production Assays:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO inhibition assay.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Quantify the levels of PGE2, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis for iNOS and COX-2 Expression:
-
Seed RAW 264.7 cells in a 6-well plate and culture until they reach 80-90% confluency.
-
Pre-treat the cells with the test samples for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.
-
Lyse the cells with a suitable lysis buffer and quantify the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
New Zealand spinach (Tetragonia tetragonioides) represents a promising source of natural anti-inflammatory compounds. The identified phytochemicals, particularly 6-methoxyflavonols, exert their effects by inhibiting key pro-inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of novel anti-inflammatory agents derived from this plant. Future studies should focus on the isolation and characterization of additional bioactive compounds, in vivo efficacy studies, and the elucidation of their detailed molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of hydrosols from Tetragonia tetragonoides in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of hydrosols from Tetragonia tetragonoides in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of IN44, a Prohibitin Ligand, in Porphyromonas gingivalis Infection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porphyromonas gingivalis is a keystone pathogen in the development of periodontitis, a chronic inflammatory disease leading to the destruction of tooth-supporting tissues. A novel therapeutic strategy involves targeting host-pathogen interactions to modulate the inflammatory response. This guide details the mechanism of action of IN44, a small molecule prohibitin (PHB) ligand, in mitigating the inflammatory cascade initiated by P. gingivalis infection. Prohibitins are highly conserved scaffold proteins primarily located in the inner mitochondrial membrane, but also found in other cellular compartments, where they participate in a myriad of signaling pathways. IN44 exerts its anti-inflammatory effects by binding to prohibitins, thereby modulating key signaling pathways such as NF-κB, PI3K/Akt, and STAT3. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways involved in the therapeutic potential of IN44 against P. gingivalis-induced inflammation.
Introduction to Prohibitin and Porphyromonas gingivalis
Prohibitins (PHB1 and PHB2) are multifunctional proteins that form a ring-like supercomplex in the inner mitochondrial membrane.[1][2] This complex is crucial for maintaining mitochondrial integrity and function. Beyond the mitochondria, prohibitins are involved in the regulation of cell proliferation, apoptosis, and signal transduction.[3]
Porphyromonas gingivalis is a Gram-negative anaerobic bacterium and a principal etiological agent of chronic periodontitis. Its virulence is attributed to a variety of factors, including fimbriae, gingipains, and lipopolysaccharide (LPS), which enable it to invade host tissues and manipulate the host immune response to create a dysbiotic environment favorable for its survival.[4] P. gingivalis infection of epithelial cells triggers a potent inflammatory response, characterized by the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which contribute to tissue damage.
The prohibitin ligand IN44 has emerged as a promising therapeutic agent that can attenuate the inflammatory response to P. gingivalis infection.[5][6] By binding to prohibitins, IN44 can modulate downstream signaling pathways that are hijacked by the pathogen, thereby reducing inflammation and promoting tissue healing.
IN44 Mechanism of Action
IN44's primary mechanism of action is the attenuation of the inflammatory response induced by P. gingivalis through its interaction with prohibitins. This interaction leads to the modulation of several key signaling pathways that are activated upon infection.
Modulation of Inflammatory Signaling Pathways
P. gingivalis infection of host epithelial cells activates a cascade of inflammatory signaling pathways, including NF-κB, PI3K/Akt, and STAT3.[6][7][8] IN44 has been shown to interfere with these pathways, leading to a reduction in the production of pro-inflammatory mediators.
-
NF-κB Signaling: P. gingivalis activates the canonical NF-κB pathway, primarily through Toll-like receptor 2 (TLR2), leading to the phosphorylation and degradation of IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.[5] Prohibitin has been shown to decrease the nuclear translocation of p65 by reducing the expression of importin α3, a key nuclear transport protein.[9] By binding to prohibitin, IN44 is thought to enhance this inhibitory effect, thereby dampening NF-κB activation.
-
PI3K/Akt Signaling: P. gingivalis infection promotes the survival of host cells by activating the PI3K/Akt signaling pathway.[6] While this may seem beneficial to the host cell, it also creates a persistent reservoir for the bacteria. Prohibitin is known to interact with Akt in the mitochondria.[10] The modulation of prohibitin function by IN44 influences the Akt signaling pathway, contributing to the overall anti-inflammatory effect.[6]
-
STAT3 Signaling: The STAT3 signaling pathway is another pro-inflammatory pathway activated by P. gingivalis.[8] Prohibitin 1 has been shown to interact with STAT3 in the mitochondria, and this interaction is crucial for mitochondrial function.[4][11] IN44's interaction with prohibitin is believed to modulate STAT3 activity, contributing to the reduction of inflammation.[5][6]
Reduction of Mitochondrial ROS Production
P. gingivalis infection leads to an increase in mitochondrial reactive oxygen species (ROS) production, which contributes to cellular damage and inflammation.[6] IN44 treatment has been shown to significantly reduce the levels of mitochondrial ROS in infected epithelial cells.[5][6] This effect is likely mediated through the stabilization of mitochondrial function via its interaction with the prohibitin complex.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on IN44.
Table 1: In Vitro Efficacy of IN44 in P. gingivalis-Infected Epithelial Cells
| Parameter | IN44 Concentration | Result | Reference |
| Cell Viability | 50 µM | No significant cytotoxicity observed. | [5][6] |
| TNF-α Secretion | 50 µM | 75% decrease compared to infected cells. | [6] |
| 100 µM | 80% decrease compared to infected cells. | [6] | |
| IL-1β Secretion | 50 µM | 62% decrease compared to infected cells. | [6] |
| 100 µM | 62% decrease compared to infected cells. | [6] | |
| Mitochondrial ROS | 50 µM | Significant reduction compared to infected cells. | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of IN44.
In Vitro Cell Culture and Infection Model
-
Cell Culture: Human gingival epithelial cells (GECs) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Bacterial Culture: P. gingivalis (e.g., strain ATCC 33277) is grown under anaerobic conditions (85% N2, 10% H2, 5% CO2) in a specialized broth (e.g., Brain Heart Infusion broth) supplemented with hemin (B1673052) and menadione.
-
Infection Protocol: GECs are seeded in multi-well plates and grown to confluence. Prior to infection, the cell culture medium is replaced with antibiotic-free medium. P. gingivalis is added to the cells at a specific multiplicity of infection (MOI), for example, 100:1. The infection is allowed to proceed for a defined period (e.g., 24 hours) before analysis. IN44 or vehicle control is added to the culture medium at the desired concentrations at the time of infection.
Cytotoxicity Assays
-
AlamarBlue Assay:
-
Prepare cells in a 96-well plate and treat with various concentrations of IN44.
-
Add AlamarBlue reagent (10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure absorbance at 570 nm and 600 nm using a microplate reader.[10]
-
Calculate cell viability based on the reduction of the AlamarBlue reagent.
-
-
LIVE/DEAD Viability/Cytotoxicity Assay:
-
Culture cells on coverslips or in a 96-well plate and treat with IN44.
-
Prepare a working solution of calcein (B42510) AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).
-
Remove the culture medium and add the staining solution to the cells.
-
Incubate for 30-45 minutes at room temperature.
-
Visualize the cells using a fluorescence microscope with appropriate filters.[5]
-
Cytokine Measurement (ELISA)
-
Sample Collection: After the infection period, collect the cell culture supernatants.
-
ELISA Procedure: Use commercially available ELISA kits for human TNF-α and IL-1β.
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.[12]
-
Calculate the cytokine concentrations based on the standard curve.
Mitochondrial ROS Measurement (MitoSOX Red Assay)
-
Cell Preparation: Culture and infect cells as described above.
-
Staining: Prepare a 5 µM working solution of MitoSOX Red reagent in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and add the MitoSOX Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.[13][14]
-
Wash the cells with a warm buffer.
-
Analysis: Measure the red fluorescence using a fluorescence microscope or a microplate reader (excitation ~510 nm, emission ~580 nm).
Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, HSP60, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
In Vivo Murine Model of Periodontitis
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Induction of Periodontitis: A common method is the ligature-induced periodontitis model. A silk ligature is placed around a molar (e.g., the maxillary second molar) to facilitate bacterial accumulation and induce inflammation and bone loss.[7][15]
-
Treatment: Administer IN44 systemically (e.g., via intraperitoneal injection) or locally at the site of inflammation.
-
Analysis: After a defined period (e.g., 1-4 weeks), sacrifice the animals and collect the maxillae.
-
Assessment of Bone Loss: Measure the alveolar bone loss using micro-computed tomography (micro-CT) or by histomorphometric analysis of stained tissue sections.
-
Assessment of Inflammation: Analyze the expression of inflammatory markers in the gingival tissue using immunohistochemistry or qRT-PCR.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Invasion of Gingival Epithelial Cells by Porphyromonas gingivalis | Springer Nature Experiments [experiments.springernature.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. abcam.com [abcam.com]
- 5. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 7. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allevi3d.com [allevi3d.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Humanized Mouse Models for the Study of Periodontitis: An Opportunity to Elucidate Unresolved Aspects of Its Immunopathogenesis and Analyze New Immunotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2.5. MitoSOX Assay [bio-protocol.org]
- 14. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. An Experimental Murine Model to Study Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
AZD4144: A Deep Dive into the Discovery and Development of a Selective NLRP3 Inflammasome Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation by diverse stimuli triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Consequently, the development of selective NLRP3 inhibitors represents a promising therapeutic strategy for numerous inflammatory conditions. This technical guide provides a comprehensive overview of the discovery and development of AZD4144, a potent and selective NLRP3 inflammasome inhibitor currently in clinical development.
Discovery of AZD4144: From Lead Identification to Candidate Selection
The journey to identify AZD4144 began with the screening of AstraZeneca's compound collection, which led to the identification of a promising lead series. The initial hit, derived from the well-characterized NLRP3 inhibitor MCC950, underwent extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties while addressing key toxicological liabilities.
A significant challenge in the early stages of development was overcoming issues of in vitro toxicity and cytochrome P450 (CYP) induction observed with the initial lead compound, AZ-1778.[1] Subsequent structural modifications led to the generation of analogs such as AZ-7773 and AZ-2079.[1] However, these compounds presented new challenges, including phospholipidosis and micronucleus formation risk, respectively.[1]
Through meticulous structure-activity relationship (SAR) and lead development studies, the clinical candidate AZD4144 was identified. This compound demonstrated potent and selective inhibition of the NLRP3 inflammasome with a favorable safety profile, showing no evidence of cardio-, hepatic, or genotoxicity in preclinical studies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for AZD4144 and its precursors, highlighting the improvements achieved throughout the optimization process.
| Compound | NLRP3 Inhibition (IC50, nM) | Key Physicochemical and Pharmacokinetic Parameters | Noteworthy Toxicological Findings |
| AZ-1778 | Data not available | Data not available | Abundant in vitro toxicity and CYP induction[1] |
| AZ-7773 | Data not available | Data not available | Phospholipidosis risk[1] |
| AZ-2079 | Data not available | Data not available | Micronucleus formation risk[1] |
| AZD4144 | 76[1] | Log D = 2.67, Human Plasma Protein Binding = 7.7%[1] | Good in vitro safety profile; no reported cardio-, hepatic-, or genotoxicity[1] |
Mechanism of Action
AZD4144 exerts its inhibitory effect through direct binding to the NLRP3 protein. Specifically, it targets the NACHT domain (ATP-hydrolysis motif) of NLRP3, a critical region for its oligomerization and activation.[1] This direct interaction prevents the conformational changes required for inflammasome assembly, thereby blocking the downstream activation of caspase-1 and the subsequent release of IL-1β and IL-18.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the discovery and characterization of AZD4144, the following diagrams have been generated using Graphviz.
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by AZD4144.
Caption: High-level workflow for the discovery and development of AZD4144.
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery and characterization of AZD4144 are provided below.
In Vitro NLRP3 Inflammasome Inhibition Assay
This assay is crucial for determining the potency of compounds in inhibiting NLRP3 inflammasome activation in a cellular context.
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Priming Step: Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Following priming, cells are treated with various concentrations of the test compound (e.g., AZD4144) for a pre-incubation period (e.g., 1 hour).
-
Activation Step: The NLRP3 inflammasome is then activated using a specific stimulus, such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM), for a defined duration (e.g., 1-2 hours).
-
Endpoint Measurement: The concentration of secreted IL-1β in the cell culture supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the log concentration of the test compound.
In Vivo LPS/ATP-Induced Peritonitis Model
This animal model is used to assess the in vivo efficacy of NLRP3 inhibitors in an acute inflammatory setting.
-
Animal Model: Male BALB/c or C57BL/6 mice.
-
Priming: Mice are administered an intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg) to induce a systemic inflammatory response and prime the NLRP3 inflammasome.
-
Compound Administration: The test compound (e.g., AZD4144) is administered orally (p.o.) or via another relevant route at various doses at a specified time before or after the LPS challenge.
-
Activation: At a defined time point after LPS administration (e.g., 2 hours), mice receive an i.p. injection of ATP (e.g., 30 mg/kg) to activate the NLRP3 inflammasome.
-
Sample Collection: A short time after the ATP challenge (e.g., 30 minutes), peritoneal lavage fluid and/or blood samples are collected.
-
Endpoint Measurement: The levels of IL-1β and other relevant cytokines in the collected samples are measured by ELISA.
-
Data Analysis: The dose-dependent inhibition of cytokine release is determined to evaluate the in vivo efficacy of the compound.
Conclusion
The discovery and development of AZD4144 exemplify a successful lead optimization campaign to identify a potent, selective, and safe NLRP3 inflammasome inhibitor. By systematically addressing challenges related to toxicity and off-target effects, researchers have advanced a promising clinical candidate for the treatment of a wide range of inflammatory diseases. The detailed methodologies and data presented in this guide provide a valuable resource for scientists and researchers working in the field of inflammasome biology and drug discovery. The ongoing clinical evaluation of AZD4144 will ultimately determine its therapeutic potential in patients.
References
Technical Guide: A Systematic Approach to the Screening and Characterization of Novel Anti-Inflammatory Flavonol Glycosides
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
Inflammation is a critical biological response implicated in numerous chronic diseases. Flavonol glycosides, a major class of flavonoids found abundantly in plants, have garnered significant attention for their potential anti-inflammatory properties.[1][2][3] Their therapeutic potential, however, hinges on a systematic and rigorous process of screening, isolation, and characterization to identify lead compounds. This technical guide provides a comprehensive framework for researchers, outlining the essential methodologies from initial high-throughput screening of plant extracts to the in-depth mechanistic characterization of purified flavonol glycosides. It includes detailed experimental protocols, structured data presentation formats, and visual workflows to facilitate the discovery and development of novel anti-inflammatory agents from natural sources.
Introduction: The Rationale for Flavonol Glycosides in Inflammation Research
Inflammation is a complex physiological process orchestrated by the immune system in response to harmful stimuli like pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of various pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders.[4][5] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as cytokines (TNF-α, IL-6), enzymes (COX-2, iNOS), and reactive oxygen species (ROS).[4][6][7][8][9]
Flavonoids, a diverse group of plant secondary metabolites, are well-documented for their anti-inflammatory activities, often by modulating these key signaling pathways.[2][5][10][11] Flavonol glycosides, a subgroup characterized by a flavonoid aglycone linked to one or more sugar moieties, are particularly promising due to their widespread occurrence and biological activities.[1][3] This guide details a systematic workflow for identifying and validating novel anti-inflammatory flavonol glycosides.
Overall Discovery and Characterization Workflow
The process of discovering novel anti-inflammatory flavonol glycosides follows a multi-step, bioassay-guided approach. It begins with the preparation of crude plant extracts and progresses through sequential screening, isolation of active compounds, and detailed mechanistic studies.
Caption: High-level workflow for flavonol glycoside discovery.
Initial Screening of Extracts and Fractions
The initial phase focuses on rapidly assessing the anti-inflammatory potential of crude extracts or their fractions using a combination of cell-free and cell-based assays. This tiered screening approach efficiently filters large numbers of samples to identify the most promising candidates for further investigation.
Caption: A logical tiered approach for initial screening.
Data Presentation: Initial Screening Results
Quantitative results from the initial screening should be compiled to compare the efficacy of different extracts or fractions.
Table 1: Representative In Vitro Anti-Inflammatory Screening Data
| Sample ID | Concentration | % Inhibition of NO Production (LPS-RAW 264.7) | COX-2 Inhibition IC₅₀ (µg/mL) | 5-LOX Inhibition IC₅₀ (µg/mL) | Cell Viability at 100 µg/mL (% of Control) |
|---|---|---|---|---|---|
| Crude Extract A | 100 µg/mL | 75.2 ± 5.1 | 45.3 | 68.1 | 91.5 ± 4.3 |
| Fraction A-1 | 100 µg/mL | 20.1 ± 3.8 | >100 | >100 | 98.7 ± 2.1 |
| Fraction A-2 | 100 µg/mL | 89.5 ± 4.2 | 15.8 | 22.4 | 88.2 ± 5.9 |
| Fraction A-3 | 100 µg/mL | 43.6 ± 6.3 | 88.2 | >100 | 95.4 ± 3.3 |
| Indomethacin | 10 µM | 95.3 ± 2.9 | 0.5 | N/A | 99.1 ± 1.8 |
| Zileuton | 10 µM | N/A | N/A | 1.2 | 98.5 ± 2.5 |
Data are presented as mean ± SD for n=3. IC₅₀ values are calculated from dose-response curves.
Mechanistic Characterization of Purified Flavonol Glycosides
Once a pure flavonol glycoside (e.g., "FG-1") is isolated and its structure confirmed, the focus shifts to elucidating its mechanism of action. This involves investigating its effect on key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a primary target for anti-inflammatory drugs.[12] Flavonoids can inhibit this pathway at multiple points, such as by preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the p65/p50 dimer.[2][4][10][11]
Caption: Inhibition of the NF-κB signaling pathway by a flavonol glycoside.
Modulation of MAPK Signaling Pathways
MAPK pathways (including p38, JNK, and ERK) are also critical in transducing extracellular inflammatory signals to the nucleus.[6][7] Their activation leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Flavonoids can suppress the phosphorylation of key kinases in these cascades.[9]
Caption: Modulation of the MAPK signaling cascade by a flavonol glycoside.
Data Presentation: Mechanistic Studies
Results from mechanistic studies should quantify the effect of the pure compound on specific molecular targets.
Table 2: Effect of Flavonol Glycoside-1 (FG-1) on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α Production IC₅₀ (µM) | IL-6 Production IC₅₀ (µM) |
|---|---|---|
| FG-1 | 12.5 ± 1.8 | 18.2 ± 2.5 |
| Quercetin (Reference) | 8.7 ± 1.1 | 11.4 ± 1.9 |
Data are presented as mean ± SD for n=3. Cytokine levels were measured by ELISA.
Table 3: Effect of FG-1 on Inflammatory Protein Expression
| Protein Target | Treatment (FG-1, 20 µM) | Fold Change vs. LPS Control |
|---|---|---|
| Phospho-p65 (p-p65) | + LPS | 0.35 ± 0.08 |
| Phospho-JNK (p-JNK) | + LPS | 0.41 ± 0.11 |
| iNOS | + LPS | 0.28 ± 0.05 |
| COX-2 | + LPS | 0.45 ± 0.09 |
Data represent the relative protein expression (normalized to a loading control like β-actin) as mean ± SD for n=3, determined by Western Blot.
Detailed Experimental Protocols
Accurate and reproducible data rely on well-defined protocols. The following are detailed methods for key assays mentioned in this guide.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of viability and is crucial for ruling out cytotoxicity as the cause of reduced inflammatory markers.[13]
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Incubate for the desired exposure period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[14][15]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[14][16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[16]
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production - Griess Assay
This assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant as an indicator of iNOS activity.[17]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1.5 x 10⁵ cells/mL) and allow them to adhere overnight.[17]
-
Stimulation: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[17][18] Incubate for 24 hours.
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[17][19]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light.[17] Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Cyclooxygenase (COX-2) Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[20]
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, human recombinant COX-2 enzyme, and arachidonic acid (substrate) according to the manufacturer's instructions (e.g., Cayman Chemical kit).[21]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add 10 µL of the test compound (dissolved in a suitable solvent like DMSO) to the inhibitor wells. Add solvent vehicle to the control wells.[22]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[22]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.[22] Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping agent, such as a saturated stannous chloride solution.[22]
-
Detection: The product of the COX reaction (e.g., PGF2α) is quantified using a specific ELISA procedure as per the kit's instructions.[22]
-
Calculation: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The systematic approach detailed in this guide provides a robust framework for the discovery and preclinical characterization of novel anti-inflammatory flavonol glycosides. By integrating a logical screening cascade with in-depth mechanistic studies focused on key inflammatory pathways like NF-κB and MAPK, researchers can efficiently identify and validate promising lead candidates. The provided protocols and data presentation templates are intended to ensure consistency and comparability of results, ultimately accelerating the translation of natural product research into potential therapeutic applications.
References
- 1. Antiinflammatory Activity of Naturally Occurring Flavone and Flavonol Glycosides -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. cusabio.com [cusabio.com]
- 8. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of anti-inflammatory activities [bio-protocol.org]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Investigating the role of prohibitin in cellular inflammation pathways
For Immediate Release
An in-depth exploration of prohibitin's function in inflammatory signaling pathways, offering insights for researchers, scientists, and drug development professionals.
This technical guide delves into the multifaceted role of prohibitin (PHB), a highly conserved protein, in the intricate network of cellular inflammation. Prohibitin, with its presence in multiple cellular compartments including the mitochondria, nucleus, and plasma membrane, is emerging as a critical regulator of inflammatory responses. Its dysregulation has been implicated in a variety of inflammatory conditions, making it a promising target for novel therapeutic interventions. This document provides a comprehensive overview of the signaling pathways modulated by prohibitin, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding of its molecular mechanisms.
Prohibitin: A Linchpin in Inflammatory Signaling
Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2) are the two main isoforms that form a heterodimeric complex, acting as a molecular scaffold and chaperone.[1] Their ubiquitous expression underscores their fundamental role in cellular homeostasis.[2] In the context of inflammation, prohibitin's influence is extensive, primarily through its modulation of key signaling cascades such as Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, its significant role in maintaining mitochondrial integrity and regulating reactive oxygen species (ROS) production places it at the crossroads of cellular stress and inflammatory responses.[3]
Quantitative Insights into Prohibitin's Anti-Inflammatory Function
Emerging evidence quantitatively demonstrates the inverse correlation between prohibitin levels and the severity of inflammation. Studies have shown that the expression of prohibitin is often downregulated in inflammatory conditions, leading to an exacerbation of the inflammatory response.
| Condition/Model | Change in Prohibitin Expression | Corresponding Change in Inflammatory Markers | Reference |
| Inflammatory Bowel Disease (IBD) | |||
| Ulcerative Colitis (UC) - Inflamed Tissue | Decreased PHB mRNA | Increased STAT3 and p53 mRNA | [1][4] |
| UC-Associated Dysplasia | Decreased PHB mRNA | Increased STAT3 and p53 mRNA | [1][4] |
| Crohn's Disease (CD) - Colonic Mucosa | Decreased Prohibitin Levels | - | [5] |
| IL-10 Knockout Mouse Model of Colitis | Reduced Prohibitin Expression | Increased Histologic Colitis Score and α-SMA | [5] |
| Mitochondrial Oxidative Stress | |||
| Sperm from Asthenospermic (A) and Oligoasthenospermic (OA) subjects | Decreased PHB Expression (A: 0.6-fold of Normal; OA: 0.15-fold of Normal) | Increased Mitochondrial ROS (A: ~1.4-fold of Normal; OA: ~1.45-fold of Normal) | [3][6] |
Key Signaling Pathways Modulated by Prohibitin
Prohibitin exerts its anti-inflammatory effects by intervening in several critical signaling pathways.
The NF-κB Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response. Prohibitin has been shown to negatively regulate this pathway. Overexpression of prohibitin leads to a marked decrease in Tumor Necrosis Factor-alpha (TNF-α) induced nuclear translocation of the NF-κB p65 subunit, thereby reducing NF-κB/DNA binding and subsequent transcriptional activation of pro-inflammatory genes.[7] This inhibition is achieved, in part, by decreasing the expression of importin α3, a protein essential for the nuclear import of the p50/p65 NF-κB complex.[7]
The JAK-STAT Pathway
The Janus kinase (JAK)-STAT signaling pathway is another crucial axis in cytokine-mediated inflammation. Prohibitin has been shown to interact with STAT3, a key transcription factor in this pathway. In inflammatory conditions where prohibitin levels are decreased, STAT3 expression and activity are often elevated, contributing to the pro-inflammatory environment.[1][4] The interaction between prohibitin and STAT3 in the mitochondria is also critical for maintaining mitochondrial function and preventing apoptosis.[8]
The MAPK/ERK Pathway
The MAPK/ERK pathway is a key signaling route involved in cell proliferation, differentiation, and inflammation. Prohibitin has been shown to be essential for the activation of the Raf-MEK-ERK cascade. While this pathway is often associated with cell growth, its dysregulation can contribute to chronic inflammation. The precise role of prohibitin in modulating MAPK/ERK signaling in the context of inflammation is an active area of research.
Prohibitin's Role in Mitochondrial Homeostasis and Oxidative Stress
Mitochondria are central to cellular metabolism and are also a major source of ROS. Mitochondrial dysfunction and the resulting oxidative stress are key drivers of inflammation. Prohibitin is a crucial component of the inner mitochondrial membrane, where it acts as a chaperone to maintain the stability and function of the electron transport chain.[3][6] A deficiency in prohibitin leads to mitochondrial dysfunction, increased ROS production, and subsequent activation of inflammatory pathways.[3]
Experimental Protocols for Investigating Prohibitin in Inflammation
To facilitate further research into the role of prohibitin in inflammation, this section provides detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate Prohibitin-Protein Interactions
This protocol is designed to verify the interaction between prohibitin and a putative binding partner (e.g., a component of the NF-κB or STAT3 signaling pathways).
Materials:
-
Cell lysate from cells expressing the proteins of interest.
-
Antibody specific to the "bait" protein (e.g., anti-Prohibitin).
-
Control IgG antibody from the same species as the bait antibody.
-
Protein A/G magnetic beads.
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Prohibitin antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against prohibitin and the putative interacting protein.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Prohibitin (PHB) is a novel regulator of antioxidant response that attenuates colonic inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prohibitin involvement in the generation of mitochondrial superoxide at complex I in human sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prohibitin attenuates colitis-associated tumorigenesis in mice by modulating p53 and STAT3 apoptotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-10 Treatment Is Associated with Prohibitin Expression in the Crohn's Disease Intestinal Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prohibitin involvement in the generation of mitochondrial superoxide at complex I in human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prohibitin inhibits tumor necrosis factor alpha-induced nuclear factor-kappa B nuclear translocation via the novel mechanism of decreasing importin alpha3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prohibitin, STAT3 and SH2D4A physically and functionally interact in tumor cell mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
AZD4144: A Technical Guide to a Potent and Selective NLRP3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of AZD4144, a novel and selective inhibitor of the NLRP3 inflammasome. The information presented herein is intended to support research and drug development efforts targeting inflammatory diseases.
Chemical Structure and Physicochemical Properties
AZD4144, developed by AstraZeneca, is a small molecule inhibitor designed for high potency and selectivity against the NLRP3 inflammasome.[1]
IUPAC Name: (S)-3-((4-(2-hydroxy-4-(trifluoromethyl)phenyl)phthalazin-1-yl)amino)propane-1,2-diol[2]
Chemical Structure: (A 2D representation of the chemical structure of AZD4144 would be depicted here in a full whitepaper.)
Table 1: Physicochemical Properties of AZD4144
| Property | Value | Reference |
| CAS Number | 2890191-41-8 | [2][3] |
| Molecular Formula | C₁₈H₁₆F₃N₃O₃ | [2] |
| Molecular Weight | 379.34 g/mol | [2][3] |
| Log D | 2.67 | [4] |
| Human Plasma Protein Binding | 7.7% | [4] |
| Appearance | Solid | [3] |
Biological Activity and Potency
AZD4144 is a potent, direct, and selective inhibitor of the NLRP3 inflammasome.[3] It effectively suppresses the release of pro-inflammatory cytokines IL-1β and IL-18.[3]
Table 2: In Vitro Potency of AZD4144
| Assay | Cell Line/System | Stimulus | IC₅₀ / EC₅₀ | Reference |
| IL-1β Release | THP-1 human monocytes | Nigericin | 0.027 μM (IC₅₀) | |
| IL-1β Release | THP-1 human monocytes | BzATP | 0.01 μM (IC₅₀) | |
| NLRP3 Puncta Formation | THP-ASC-GFP cells | Nigericin and LPS | 0.082 μM (EC₅₀) | |
| IL-1β and IL-18 Release | Mouse cells | LPS/ATP | 54 nM (IC₅₀) | [3] |
| NLRP3 Inflammasome Inhibition | Not specified | Not specified | 76 nM (IC₅₀) | [3][4] |
Table 3: In Vivo Efficacy of AZD4144
| Animal Model | Dosing | Effect | Reference |
| LPS/ATP-induced BALB/cAJcl mice | 3 mg/kg, p.o., single dose | 82% inhibition of IL-1β production |
AZD4144 also demonstrates a favorable safety profile with low inhibitory effect on hERG (IC₅₀: > 40 μM), indicating low cardiotoxicity.
Mechanism of Action
AZD4144 exerts its inhibitory effect through direct binding to the NLRP3 protein.[5][6] Its mechanism involves stabilizing the inactive conformation of NLRP3, thereby preventing the assembly and activation of the inflammasome complex.[1][5][6] AZD4144 has been shown to compete with MCC950, another well-characterized NLRP3 inhibitor, for binding to the protein.[5][6] The binding site is located within the NACHT domain of the NLRP3 protein.[4]
Caption: Mechanism of AZD4144 Action on the NLRP3 Signaling Pathway.
Experimental Protocols
Detailed methodologies for key assays used in the characterization of AZD4144 are provided below.
THP-1 Cell-Based IL-1β Release Assay
This assay quantifies the ability of AZD4144 to inhibit NLRP3-induced IL-1β secretion in human monocytic THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Nigericin or Adenosine triphosphate (ATP)
-
AZD4144
-
96-well cell culture plates
-
Human IL-1β ELISA or HTRF kit
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
(Optional) Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.[2]
-
-
Priming:
-
Inhibitor Treatment:
-
Prepare serial dilutions of AZD4144 in the appropriate medium.
-
Pre-incubate the primed cells with the different concentrations of AZD4144 for 30-60 minutes.[2]
-
-
NLRP3 Activation:
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each AZD4144 concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
ASC Speck Formation Assay
This assay visually or quantitatively assesses the inhibition of inflammasome assembly by monitoring the formation of ASC specks.
Materials:
-
THP-1-ASC-GFP reporter cells
-
Culture medium
-
LPS
-
Nigericin or other NLRP3 activators
-
AZD4144
-
Glass-bottom culture dishes or appropriate plates for microscopy/flow cytometry
-
DAPI for nuclear staining (optional)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding:
-
Seed THP-1-ASC-GFP cells in glass-bottom dishes or appropriate plates.[8]
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of AZD4144 for a predetermined time (e.g., 30 minutes).[8]
-
-
Priming and Activation:
-
Imaging/Analysis:
-
Data Analysis:
-
Calculate the percentage inhibition of ASC speck formation for each AZD4144 concentration.
-
Determine the EC₅₀ value from the dose-response curve.
-
Caption: General Workflow for In Vitro Characterization of AZD4144.
NanoBRET™ Target Engagement Assay
This assay measures the direct binding of AZD4144 to the NLRP3 protein in live cells.[6]
Materials:
-
HEK293 cells
-
Expression vector for human NLRP3 fused to NanoLuc® luciferase
-
Transfection reagent
-
NLRP3 NanoBRET™ Tracer
-
AZD4144
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET
Protocol:
-
Transfection:
-
Transfect HEK293 cells with the NLRP3-NanoLuc® fusion vector 24 hours prior to the assay.[5]
-
-
Cell Plating:
-
Harvest the transfected cells and plate them into white assay plates.[5]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of AZD4144.
-
Add AZD4144 to the wells, followed by the addition of the NanoBRET™ Tracer at a fixed concentration.[5]
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium.[5]
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
-
Read the plate on a luminometer capable of measuring both donor (NanoLuc®) and acceptor (tracer) emissions.[5]
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
A decrease in the BRET signal in the presence of AZD4144 indicates displacement of the tracer and direct binding of the compound to NLRP3.
-
Determine the IC₅₀ value from the competition binding curve.
-
Summary and Future Directions
AZD4144 is a potent and selective NLRP3 inhibitor with a well-defined mechanism of action and promising in vitro and in vivo activity. Its favorable pharmacokinetic and safety profile makes it a strong candidate for further development in the treatment of a wide range of inflammatory diseases.[1][5] Ongoing and future research will likely focus on its clinical efficacy and safety in various disease models and patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Lipopolysaccharide/adenosine triphosphate induces IL‑1β and IL-18 secretion through the NLRP3 inflammasome in RAW264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Plant-Derived Flavonoids
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation can contribute to a variety of diseases. Plant-derived flavonoids are a large group of polyphenolic compounds known for their antioxidant and anti-inflammatory properties.[1] These compounds can modulate inflammatory responses by targeting key enzymes and signaling pathways. This document provides detailed application notes and protocols for a range of in vitro assays designed to screen and characterize the anti-inflammatory effects of flavonoids, intended for researchers, scientists, and professionals in drug development.
Key Signaling Pathways in Inflammation
Flavonoids exert their anti-inflammatory effects by modulating complex intracellular signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB family of transcription factors is a pivotal regulator of immune and inflammatory responses.[2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2][3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[3][4] IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This process liberates NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] Flavonoids can inhibit this pathway at multiple points, including the suppression of IKK activation and the nuclear translocation of NF-κB.[5][6]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of serine/threonine protein kinases is another crucial player in inflammatory signaling.[7] Three major MAPK cascades are central to inflammation: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[8][9] These pathways are activated by a wide range of stimuli, including inflammatory cytokines and cellular stress.[7] Activation involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn activates a specific MAPK.[9] Activated MAPKs then phosphorylate various downstream targets, including transcription factors like activating protein-1 (AP-1), which collaborates with NF-κB to regulate the expression of pro-inflammatory genes.[5]
General Experimental Workflow
The evaluation of a flavonoid's anti-inflammatory potential typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Application Note 1: Inhibition of Nitric Oxide (NO) Production
Principle
Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in immune cells like macrophages upon stimulation with LPS.[10] Overproduction of NO contributes to inflammation-related damage. The anti-inflammatory potential of flavonoids can be assessed by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[11] NO is unstable, but it quickly oxidizes to stable nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) in the culture medium.[10][12] The Griess reaction is a colorimetric assay that measures the concentration of nitrite as an indicator of NO production.[10][13]
Application
This assay is a rapid and cost-effective primary screening method for identifying flavonoids with potential anti-inflammatory activity. It is widely used with the murine macrophage cell line RAW 264.7.[10]
Protocol: Griess Assay for Nitrite Determination
Adapted from protocols for LPS-induced nitric oxide production in RAW 264.7 macrophages.[10][11][14][15][16]
-
Cell Culture:
-
Treatment:
-
Prepare stock solutions of test flavonoids in a suitable solvent (e.g., DMSO).
-
Remove the culture medium from the cells and replace it with fresh medium containing various non-toxic concentrations of the flavonoid. Include a vehicle control (medium with DMSO).
-
Pre-incubate the cells with the flavonoids for 1-2 hours.
-
-
Inflammation Induction:
-
Nitrite Measurement (Griess Reaction):
-
After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[11]
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) immediately before use.[10][11]
-
Add 100 µL of the freshly prepared Griess reagent to each 100 µL of supernatant.[11]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[11]
-
Measure the absorbance at 540-550 nm using a microplate reader.[10][11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production for each flavonoid concentration relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value (the concentration of flavonoid that inhibits 50% of NO production).
-
Data Presentation
| Flavonoid | Cell Line | IC₅₀ for NO Inhibition (µg/mL) | Reference |
| Apigenin (B1666066) | RAW 264.7 | >62.5 (High Inhibition) | [17] |
| Quercetin (B1663063) | RAW 264.7 | ~23% reduction at 1µM (~0.3 µg/mL) | [18][19] |
Application Note 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α & IL-6)
Principle
TNF-α and IL-6 are potent pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response. Their production is tightly regulated by the NF-κB and MAPK signaling pathways.[20] Measuring the inhibition of TNF-α and IL-6 secretion from stimulated immune cells (such as human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines) is a key method to evaluate the anti-inflammatory efficacy of flavonoids.[21][22] The most common method for quantifying these cytokines in cell culture supernatants is the enzyme-linked immunosorbent assay (ELISA).[21][23]
Application
This assay serves as a robust secondary screening method to confirm the anti-inflammatory activity of flavonoids identified in primary screens and provides more specific information about their immunomodulatory effects.
Protocol: TNF-α and IL-6 ELISA
This is a general protocol; always follow the specific instructions provided with the commercial ELISA kit.[21][24][25]
-
Cell Culture and Stimulation:
-
ELISA Procedure (Sandwich ELISA):
-
Coating: An antibody-coated microplate is provided in the kit.
-
Sample Addition: Add 100 µL of standards, controls, and collected cell supernatants to the appropriate wells.[21]
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow the cytokine to bind to the immobilized antibody.[21]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.[21]
-
Detection Antibody: Add the biotin-conjugated detection antibody and incubate as specified. This antibody binds to a different epitope on the captured cytokine.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate. This will bind to the detection antibody.[21]
-
Washing: Perform a final wash step.
-
Substrate Addition: Add the substrate solution (e.g., TMB). The enzyme will catalyze a color change proportional to the amount of bound cytokine.[21]
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Determine the concentration of TNF-α or IL-6 in each sample from the standard curve.
-
Calculate the percentage inhibition and IC₅₀ values for the test flavonoids.
-
Data Presentation
| Flavonoid | Cell Line | Effect on Cytokine Production | Reference |
| Apigenin | Vero Cells | Significantly reduced LPS-induced IL-6 and TNF-α | [26] |
| Apigenin | Rat IEC-6 | Attenuated TNF-α-induced IL-6 production | [6] |
| Quercetin | Human Blood | Dose-dependently inhibited LPS-induced TNF-α production | [18][19] |
| Quercetin | Human PBMCs | Significantly attenuated LPS-induced expression and secretion of inflammatory mediators | [22][23] |
Application Note 3: Inhibition of Cyclooxygenase (COX) Enzymes
Principle
Cyclooxygenase (COX) enzymes exist in two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[27] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation.[28] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily work by inhibiting COX enzymes. An ideal anti-inflammatory agent selectively inhibits COX-2 to reduce inflammation while sparing COX-1, which is involved in maintaining the gastrointestinal lining.[27] Assays for COX inhibition measure the peroxidase activity of the enzyme, which can be monitored using a chromogenic or fluorometric substrate.[27][29]
Application
This cell-free enzymatic assay is used to determine if a flavonoid can directly inhibit COX-1 and/or COX-2 activity and to assess its selectivity for the COX-2 isoform.[27][28]
Protocol: Fluorometric COX Inhibitor Screening Assay
Adapted from commercially available COX inhibitor screening kits.[27][30]
-
Reagent Preparation:
-
Prepare assay buffer, heme, and reconstitute the COX-1 and COX-2 enzymes according to the kit instructions.
-
Dissolve test flavonoids and a reference inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Set up wells for Enzyme Control (EC), Inhibitor Control (IC), and test samples.
-
Add assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.[27]
-
Add the diluted test flavonoid, reference inhibitor, or vehicle control to the wells.[27]
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[27]
-
Prepare a reaction master mix containing the assay buffer, a fluorometric probe, and a cofactor. Add this mix to all wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously.[27]
-
-
Measurement:
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.[30]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic plot.
-
Determine the percent inhibition for each flavonoid concentration relative to the enzyme control (vehicle).
-
Calculate the IC₅₀ value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.[27]
-
Data Presentation
| Flavonoid | Target | IC₅₀ (µM) or % Inhibition | Reference |
| Various | COX-2 | Flavonoids exhibit binding affinity towards COX-2 in silico | [31] |
| Apigenin | COX-2 | Downregulates COX-2 expression | [32] |
Application Note 4: Inhibition of Lipoxygenase (LOX) Enzymes
Principle
Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators that play a crucial role in inflammatory and allergic responses.[33] Inhibiting LOX activity is a therapeutic strategy for managing inflammation. The assay typically measures the formation of hydroperoxides from a substrate like linoleic acid, which can be detected spectrophotometrically by an increase in absorbance at 234 nm.[34][35][36]
Application
This cell-free assay is used to screen for flavonoids that can directly inhibit LOX enzymes, providing another measure of their anti-inflammatory potential.
Protocol: Spectrophotometric LOX Inhibition Assay
Adapted from published LOX inhibition protocols.[33][34][36]
-
Reagent Preparation:
-
Prepare a 0.2 M borate (B1201080) buffer (pH 9.0).
-
Prepare a soybean LOX enzyme solution in the buffer.
-
Prepare a linoleic acid substrate solution.
-
Dissolve test flavonoids and a reference inhibitor (e.g., Quercetin) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well microplate):
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of LOX inhibition for each flavonoid concentration relative to the control.
-
Calculate the IC₅₀ value.
-
Data Presentation
| Flavonoid | Source of LOX | IC₅₀ (µg/mL) | Reference |
| Apigenin (in extract) | Soybean | 7.84 ± 0.03 (for ethyl acetate (B1210297) fraction) | [33] |
| Various | Soybean | Flavonoids from honey show LOX inhibitory activity |
Application Note 5: Protein Denaturation and Membrane Stabilization Assays
Principle
Protein Denaturation Assay: Inflammation can lead to the denaturation of proteins.[12] The ability of a compound to prevent heat-induced denaturation of a protein, such as Bovine Serum Albumin (BSA), can be used as an in vitro measure of anti-inflammatory activity.[12] This assay mimics the protein denaturation that occurs in inflammatory conditions.[12]
HRBC Membrane Stabilization Assay: The membrane of red blood cells (RBCs) is analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing damage to surrounding tissues.[1] Substances that can stabilize the RBC membrane against hypotonicity- or heat-induced hemolysis can be inferred to have membrane-stabilizing properties, which may contribute to their anti-inflammatory effect.[1][37]
Application
These simple, cell-free assays are often used in the initial screening phase to identify compounds with general anti-inflammatory potential through protein protection and membrane stabilization mechanisms.
Protocol: BSA Denaturation Assay
Adapted from Maistrelli et al.[12]
-
Prepare a reaction mixture containing 0.4% Bovine Serum Albumin (BSA) in a suitable buffer.
-
Add various concentrations of the test flavonoid or a standard drug (e.g., Sodium Diclofenac).
-
Incubate the mixtures at a physiological temperature (e.g., 37°C) for 20 minutes.
-
Induce denaturation by heating at a higher temperature (e.g., 72°C) for 5 minutes.
-
After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation relative to the control (heated BSA without flavonoid).
Protocol: Heat-Induced HRBC Membrane Stabilization
Adapted from Gunathilake et al.[37]
-
Prepare a human red blood cell (HRBC) suspension.
-
Create a reaction mixture containing phosphate (B84403) buffer, the test flavonoid, and the HRBC suspension.
-
Use a standard drug (e.g., Sodium Diclofenac) as a positive control.
-
Incubate the tubes at 54°C for 30 minutes to induce hemolysis.[37]
-
Centrifuge the tubes to pellet the intact RBCs.
-
Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.[37]
-
Calculate the percentage of membrane stabilization (inhibition of hemolysis).
Data Presentation
| Assay | Flavonoid | IC₅₀ (µg/mL) or % Inhibition | Reference |
| BSA Denaturation | Naringin | 10.70 | [12] |
| BSA Denaturation | Chrysin | 0.04 | [12] |
| BSA Denaturation | Apigenin | 49.2% inhibition at 500 µg/mL | [38] |
| HRBC Stabilization | Various | Flavonoids prevent hypotonicity-induced hemolysis | [1] |
References
- 1. In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn – Oriental Journal of Chemistry [orientjchem.org]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 5. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 6. The anti-inflammatory effects of apigenin and genistein on the rat intestinal epithelial (IEC-6) cells with TNF-α stimulation in response to heat treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arls.ro [arls.ro]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 15. Inhibitory Effect of Canavalia gladiata Extract on Aggregatibacter actinomycetemcomitans LPS Induced Nitric Oxide in Macrophages | MDPI [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. fn-test.com [fn-test.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Clinical and Experimental Health Sciences » Submission » In Vitro Assessment of Anti-inflammatory Effect of Apigenin on Renal Cell Inflammation [dergipark.org.tr]
- 27. benchchem.com [benchchem.com]
- 28. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. abcam.com [abcam.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. sphinxsai.com [sphinxsai.com]
- 34. tandfonline.com [tandfonline.com]
- 35. dergipark.org.tr [dergipark.org.tr]
- 36. mdpi.com [mdpi.com]
- 37. cabidigitallibrary.org [cabidigitallibrary.org]
- 38. researchgate.net [researchgate.net]
Application Notes and Protocols: IN44 for the Study of P. gingivalis-Induced Inflammation in Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periodontitis is a chronic inflammatory disease driven by bacterial pathogens, with Porphyromonas gingivalis being a key etiologic agent. This bacterium can invade gingival epithelial cells, triggering an inflammatory cascade that contributes to tissue destruction.[1][2] Controlling this inflammation is a critical therapeutic strategy.[3][4] IN44, a novel prohibitin (PHB) ligand, has emerged as a promising small molecule for mitigating P. gingivalis-induced inflammation.[3][4] Prohibitins are proteins implicated in various cellular processes, including inflammation, and are considered druggable targets.[3] IN44 has been shown to inhibit key inflammatory signaling pathways, such as STAT3 and NF-κB, making it a valuable tool for studying and potentially treating periodontitis and other inflammatory conditions.[3][4]
These application notes provide a comprehensive overview of the use of IN44 to study and counteract P. gingivalis-induced inflammatory responses in epithelial cells. Detailed protocols for key in vitro experiments are provided to facilitate the adoption of this compound in research and drug development settings.
Mechanism of Action of IN44
IN44 exerts its anti-inflammatory effects by targeting prohibitins, leading to the modulation of downstream signaling pathways activated by P. gingivalis in epithelial cells.[3] The primary mechanisms include:
-
Inhibition of Pro-inflammatory Signaling: IN44 has been demonstrated to inhibit the activation of STAT3 and NF-κB signaling pathways, which are central to the expression of pro-inflammatory cytokines.[3][4]
-
Modulation of HSP60 and Akt Expression: Proteomic analysis has revealed that IN44 treatment alters the expression of Heat Shock Protein 60 (HSP60) and the protein kinase Akt in epithelial cells infected with P. gingivalis.[3][4] The upregulation of HSP60 is thought to contribute to the homeostasis of reactive oxygen species (ROS).[3]
-
Reduction of Mitochondrial ROS: IN44 treatment significantly decreases the production of mitochondrial superoxide, a key contributor to cellular damage and inflammatory signaling, in infected epithelial cells.[3]
Below is a diagram illustrating the proposed signaling pathway of P. gingivalis-induced inflammation and the inhibitory action of IN44.
References
- 1. Porphyromonas gingivalis-epithelial cell interactions in periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct gene expression characteristics in epithelial cell-Porphyromonas gingivalis interactions by integrating transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prohibitin ligand IN44 decreases Porphyromonas gingivalis mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based High-Throughput Screening of NLRP3 Inflammasome Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[3][4] Consequently, the discovery of small-molecule inhibitors targeting the NLRP3 inflammasome has emerged as a promising therapeutic strategy.[5]
These application notes provide a comprehensive overview of the strategies and methodologies for conducting cell-based high-throughput screening (HTS) to identify novel NLRP3 inhibitors. Detailed protocols for key assays are provided to guide researchers in establishing robust screening cascades.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process.[6]
-
Signal 1 (Priming): The initial "priming" signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[7] These molecules engage pattern recognition receptors (e.g., Toll-like receptors), leading to the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[6][7] This results in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6]
-
Signal 2 (Activation): A second, distinct stimulus is required to trigger the assembly and activation of the inflammasome complex.[6] These stimuli are diverse and include extracellular ATP, pore-forming toxins (e.g., nigericin), crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction.[6] This second signal promotes the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[1] ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves gasdermin D to induce pyroptosis.[2][8]
High-Throughput Screening (HTS) Cascade
Identifying potent and selective NLRP3 inhibitors requires a multi-assay screening cascade.[5][9] This approach begins with a robust primary HTS assay to identify initial "hits" from a large compound library, followed by a series of secondary and counter-assays to confirm activity, determine potency, and assess selectivity and mechanism of action.[5]
Quantitative Data for Reference Inhibitors
The potency of NLRP3 inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit 50% of the measured response (e.g., IL-1β release). IC50 values for well-characterized inhibitors serve as crucial benchmarks for HTS campaigns.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value | Reference |
| MCC950 | Mouse BMDMs | ATP | IL-1β release | 7.5 nM | [10][11] |
| MCC950 | Human MDMs | ATP | IL-1β release | 8.1 nM | [10][11] |
| MCC950 | ASC-mCherry iBMDMs | Nigericin | ASC Speck Formation | 45 nM | [9] |
| CY-09 | LPS-primed BMDMs | MSU, Nigericin, ATP | IL-1β secretion | 1-10 µM | [12] |
| Isoliquiritigenin (ILG) | Not Specified | Not Specified | IL-1β release | 10.1 µM | [11] |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 nM | [10] |
| Compound 7 | Human THP-1 cells | MSU | IL-1β release | 24 nM | [10] |
| Celastrol | Not Specified | ATP, LPS | IL-1β release | 25-50 nM | [11] |
Experimental Protocols
Primary Screen: High-Content ASC Speck Formation Assay
This phenotypic assay directly visualizes the assembly of the inflammasome by monitoring the redistribution of the adaptor protein ASC from a diffuse cytoplasmic pattern into a single, large perinuclear aggregate ("speck").[13][14] It is highly robust and suitable for HTS.[5][9]
Principle: Immortalized bone marrow-derived macrophages (iBMDMs) stably expressing a fluorescently-tagged ASC protein (e.g., ASC-mCherry or ASC-GFP) are used. Upon NLRP3 activation, ASC oligomerizes into a speck that can be quantified using automated high-content imaging and analysis.[9]
Protocol:
-
Cell Seeding: Seed ASC-mCherry iBMDMs in 384-well, clear-bottom imaging plates at a density of 10,000 cells per well. Allow cells to adhere overnight.[9]
-
Compound Addition: Add test compounds from the library to the wells at a final concentration (e.g., 5 µM).[13] Include wells with a positive control inhibitor (e.g., MCC950, 50 nM) and a vehicle control (e.g., 0.1% DMSO).[9][13]
-
Priming (Signal 1): Prime the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 2 hours at 37°C.[13]
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM. Incubate for an additional 2 hours at 37°C.[13]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde (PFA). Stain nuclei with Hoechst 33342 to enable automated cell counting.[15]
-
Imaging: Acquire images using a high-content imaging system, capturing at least two channels (e.g., DAPI for nuclei, RFP for ASC-mCherry specks).[15]
-
Image Analysis: Use automated image analysis software to first identify and count all nuclei. Then, within the cytoplasm of each identified cell, quantify the formation of bright, condensed fluorescent specks.[9]
-
Data Analysis: Calculate the percentage of cells with ASC specks for each well: (% Speck Formation) = (Number of Speck-Positive Cells / Total Number of Cells) x 100. Normalize the data to controls and identify hits that significantly reduce speck formation.
Secondary Assay: Caspase-1 Activity
This assay quantifies the enzymatic activity of caspase-1, a direct downstream effector of inflammasome assembly.[16] It can be performed on cell lysates or on the culture supernatant to measure released caspase-1.[16][17]
Principle: A specific caspase-1 substrate linked to a reporter molecule (e.g., a luminogenic substrate like Z-WEHD-aminoluciferin or a colorimetric substrate like Ac-YVAD-pNA) is added to the sample.[18][19] Cleavage of the substrate by active caspase-1 releases the reporter, generating a quantifiable signal.
Protocol (Bioluminescent, Plate-Based):
-
Cell Culture and Treatment: Plate and treat cells (e.g., differentiated THP-1 monocytes or BMDMs) in a 96-well plate as described for the primary assay (priming, compound treatment, activation).[15][16]
-
Sample Collection: After treatment, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis of released caspase-1, or lyse the remaining cells to measure intracellular activity.[15][16]
-
Assay Reaction: Add the Caspase-Glo® 1 reagent (which contains the luminogenic substrate and a thermostable luciferase) to the samples according to the manufacturer's instructions.[18]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for substrate cleavage and signal generation.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of active caspase-1.
-
Data Analysis: Calculate the percentage of inhibition of caspase-1 activity for each compound concentration relative to the vehicle control and determine the IC50 value.
Secondary Assay: IL-1β Release
This is a critical secondary assay that measures the ultimate physiological output of NLRP3 inflammasome activation: the secretion of mature IL-1β.[13]
Principle: The concentration of human or mouse IL-1β in the cell culture supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time Resolved Fluorescence (HTRF).[20][21]
Protocol (ELISA-Based):
-
Cell Culture and Treatment: Plate and treat cells in a 96-well plate as described previously.
-
Supernatant Collection: Following the activation step, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatants, avoiding disturbance of the cell pellet.
-
ELISA Procedure: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding supernatants and standards to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to generate a colorimetric signal.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the IL-1β standards. Use this curve to interpolate the concentration of IL-1β in each sample. Calculate the percentage of inhibition for each compound and determine the IC50 value.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assay for high-throughput screening of inhibitors of the ASC-PYD inflammasome core filament [cell-stress.com]
- 5. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 19. antbioinc.com [antbioinc.com]
- 20. revvity.com [revvity.com]
- 21. mdpi.com [mdpi.com]
Application of AZD4144 in a Mouse Model of Systemic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4144 is a potent and selective, orally active inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, drives the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3][4][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[1][6][7] AZD4144 exerts its anti-inflammatory effects by directly binding to the NLRP3 protein, stabilizing its inactive state, and thereby preventing the assembly of the inflammasome complex.[1][2][8] These application notes provide a detailed protocol for utilizing AZD4144 in a well-established mouse model of systemic inflammation, the lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP)-induced peritonitis model, and present key quantitative data on its efficacy.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as LPS, which is a component of the outer membrane of Gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4) on immune cells, leading to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of NLRP3 and the precursor forms of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18.[1][9][10]
-
Activation (Signal 2): A variety of stimuli, including extracellular ATP, can trigger the second step. ATP binds to the P2X7 receptor, leading to potassium efflux from the cell. This ionic imbalance induces a conformational change in the primed NLRP3 protein, leading to its oligomerization and the recruitment of the adaptor protein ASC and pro-caspase-1. This assembly forms the active NLRP3 inflammasome, which then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell, propagating the inflammatory response.[1][11][9]
AZD4144 intervenes in this pathway by binding to the NACHT domain of the NLRP3 protein, which is responsible for its ATPase activity and oligomerization.[10][12] This binding stabilizes the inactive conformation of NLRP3, preventing its activation by Signal 2 stimuli and the subsequent downstream inflammatory cascade.[1][2][8]
Quantitative Data on AZD4144 Efficacy
The following tables summarize the in vitro and in vivo efficacy of AZD4144 in inhibiting NLRP3 inflammasome-mediated cytokine release.
Table 1: In Vitro Potency of AZD4144
| Assay System | Stimulus | Measured Outcome | IC50 / EC50 (µM) |
| THP-1 Human Monocytes | Nigericin | IL-1β Release | 0.027 |
| THP-1 Human Monocytes | BzATP | IL-1β Release | 0.01 |
| THP-ASC-GFP Cells | Nigericin + LPS | NLRP3 Puncta Formation | 0.082 |
Data sourced from MedchemExpress.[11][13]
Table 2: In Vivo Efficacy of AZD4144 in LPS/ATP-Induced Systemic Inflammation Mouse Model
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Measured Outcome | % Inhibition | Unbound In Vivo IC50u (nmol/L) |
| AZD4144 | BALB/cAJcl Mice | Oral (p.o.) | 3 | IL-1β Production | 82% | 54 (42–66) |
| AZD4144 | Mouse | Not specified | Not specified | IL-18 Release | Not reported | 19 (0.4–38) |
Data compiled from MedchemExpress and the Journal of Medicinal Chemistry.[11][8][13]
Experimental Protocols
LPS/ATP-Induced Systemic Inflammation in Mice
This model induces a robust and acute inflammatory response that is dependent on the NLRP3 inflammasome.[6][8][14]
Materials:
-
AZD4144
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Vehicle for AZD4144 (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Male BALB/cAJcl mice (7 weeks old) or other suitable strain[13]
-
Standard laboratory equipment for animal handling and injections
-
ELISA kits for mouse IL-1β and IL-18
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Dapansutrile in multidisciplinary therapeutic applications: mechanisms and clinical perspectives [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of AZD-4144, a potent, direct and selective NLPR3 inflammasome inhibitor | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. criver.com [criver.com]
Application Notes: Lipopolysaccharide-Stimulated THP-1 Cells for IL-1β Release Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response and implicated in a wide array of inflammatory diseases.[1] Its production is a tightly regulated two-step process, making it a critical target for therapeutic intervention.[1] The human monocytic cell line, THP-1, provides a robust and reproducible in vitro model for studying the mechanisms of IL-1β production and for screening potential modulators of inflammation.[2][3]
Upon differentiation into a macrophage-like phenotype with Phorbol 12-myristate 13-acetate (PMA), THP-1 cells become more sensitive to stimuli like bacterial lipopolysaccharide (LPS).[2][4] This model is instrumental in investigating the activation of the NLRP3 inflammasome, a multi-protein complex essential for the processing and secretion of mature IL-1β.[5][6] These application notes provide detailed protocols for differentiating THP-1 cells, stimulating them with LPS and a second signal (e.g., ATP) to induce IL-1β release, and quantifying the secreted cytokine using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay: The Two-Signal Model
The secretion of mature IL-1β from THP-1 cells requires two distinct signals, a model central to inflammasome activation.
-
Signal 1 (Priming): The first signal is typically initiated by a pathogen-associated molecular pattern (PAMP), such as LPS from Gram-negative bacteria.[7] LPS binds to Toll-like receptor 4 (TLR4) on the cell surface, triggering intracellular signaling cascades, primarily through the NF-κB pathway.[1][4] This leads to the transcription and translation of the inactive precursor, pro-IL-1β, which accumulates in the cytoplasm.[1]
-
Signal 2 (Activation): The second signal is provided by a danger-associated molecular pattern (DAMP) or other stimuli, such as extracellular ATP or the ionophore nigericin.[5][6][8] This signal triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1.[6] This assembly leads to the auto-proteolytic cleavage and activation of pro-caspase-1 into its active form, caspase-1.[5][9]
-
Processing and Release: Activated caspase-1 then cleaves the cytoplasmic pro-IL-1β into its mature, biologically active 17 kDa form (mIL-1β), which is subsequently secreted from the cell.[1][9][10]
This two-step process ensures that the potent inflammatory effects of IL-1β are unleashed only in the presence of both microbial threat and cellular stress, preventing spurious inflammation.
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Protocols
Protocol 1: THP-1 Cell Culture and Differentiation
Human THP-1 monocytes are cultured in suspension and require differentiation into macrophage-like cells to become adherent and responsive to inflammasome stimuli.[3]
A. Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Cell culture flasks (T75) and plates (6-well, 24-well, or 96-well)
B. Method:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.[4] Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Split cells approximately twice a week.[3]
-
Seeding: Seed THP-1 cells in the desired culture plate format at a density of 0.5 - 1 x 10⁶ cells/mL.
-
Differentiation: Add PMA to the culture medium to a final concentration of 20-100 ng/mL.[4][11] Incubate for 24-48 hours. During this time, the cells will adhere to the plate and adopt a larger, more irregular macrophage-like morphology.[3][12]
-
Resting Phase: After the differentiation period, gently aspirate the PMA-containing medium. Wash the adherent cells once with fresh, warm RPMI-1640 medium.
-
Add fresh, PMA-free complete medium to the cells and rest them for at least 24 hours before proceeding with stimulation.[2] This step is crucial to ensure the cells return to a basal state.
| Parameter | Recommended Value | Reference |
| Cell Line | THP-1 (ATCC® TIB-202™) | [3] |
| Growth Medium | RPMI-1640 + 10% FBS + 1% P/S | [4] |
| Seeding Density | 0.5 - 1 x 10⁶ cells/mL | [4] |
| PMA Concentration | 20 - 100 ng/mL | [4][11][13] |
| Differentiation Time | 24 - 48 hours | [4][11] |
| Resting Time | ≥ 24 hours | [2] |
Table 1: THP-1 Differentiation Parameters.
Protocol 2: Inflammasome Activation for IL-1β Release
This protocol outlines the two-step stimulation of differentiated THP-1 macrophages.
Caption: Experimental workflow for IL-1β release assay.
A. Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
Sterile, serum-free medium (e.g., Opti-MEM or RPMI-1640)
-
Sterile PBS
B. Method:
-
Preparation: After the resting period, gently wash the differentiated THP-1 cells once with warm, sterile PBS.
-
Priming (Signal 1): Add serum-free medium containing LPS to the cells. A typical concentration range for LPS is 100 ng/mL to 1 µg/mL.[13][14] Incubate for 3-4 hours at 37°C, 5% CO₂.[6] This step induces the expression of pro-IL-1β.
-
Activation (Signal 2): Without removing the LPS-containing medium, add ATP to a final concentration of 5 mM.[6][15] Incubate for an additional 30-60 minutes.[15] This short, potent stimulation is sufficient to activate the NLRP3 inflammasome and induce cleavage and release of IL-1β.
-
Supernatant Collection: Following the ATP incubation, carefully collect the cell culture supernatant into sterile microcentrifuge tubes.
-
Clarification: Centrifuge the supernatants at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris.[16]
-
Storage: Transfer the clarified supernatant to a new tube. The samples can be analyzed immediately or stored at -80°C for later analysis.[17]
| Parameter | Recommended Value | Purpose | Reference |
| Priming Agent (Signal 1) | LPS (E. coli) | Induces pro-IL-1β expression | [1] |
| LPS Concentration | 100 ng/mL - 1 µg/mL | TLR4 activation | [13][14] |
| Priming Time | 3 - 4 hours | Allow for transcription/translation | [6] |
| Activation Agent (Signal 2) | ATP | NLRP3 inflammasome activation | [5][8] |
| ATP Concentration | 5 mM | P2X7R activation | [6][15] |
| Activation Time | 30 - 60 minutes | Induce caspase-1 cleavage | [15] |
Table 2: Stimulation Parameters for IL-1β Release.
Protocol 3: Quantification of IL-1β by ELISA
The concentration of mature IL-1β in the collected supernatants is typically measured using a sandwich ELISA kit.[18][19]
A. Principle: The assay uses a pair of antibodies specific to human IL-1β. A capture antibody is pre-coated onto the wells of a microplate.[20] When the supernatant is added, any IL-1β present is bound by this antibody. A second, biotinylated detection antibody is then added, which binds to a different epitope on the captured IL-1β. Streptavidin conjugated to horseradish peroxidase (SA-HRP) is added, which binds to the biotin. Finally, a TMB substrate is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of IL-1β in the sample and is measured using a microplate reader.[20][21]
B. Method (General Outline): Follow the specific instructions provided by the ELISA kit manufacturer.
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffers, standards, and samples as instructed.[21] A standard curve should be prepared by making serial dilutions of the recombinant human IL-1β standard provided in the kit.[22]
-
Incubation: Add standards and samples (supernatants) to the appropriate wells of the antibody-coated plate. Incubate for the specified time (e.g., 90 minutes at 37°C).[16]
-
Washing: Aspirate the liquid from the wells and wash them multiple times with the provided wash buffer.
-
Detection Antibody: Add the diluted biotinylated detection antibody to each well and incubate (e.g., 1 hour at 37°C).[16]
-
Washing: Repeat the wash step.
-
SA-HRP: Add the diluted SA-HRP solution to each well and incubate (e.g., 30 minutes at 37°C).[16]
-
Washing: Repeat the wash step.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark at room temperature for approximately 15-20 minutes, or until color develops.[16][18]
-
Stop Reaction: Add the stop solution to each well. This will change the color from blue to yellow.[22]
-
Read Plate: Immediately measure the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IL-1β in the samples by plotting the standard curve (absorbance vs. concentration) and interpolating the sample absorbance values.
| Parameter | Description | Reference |
| Assay Type | Sandwich ELISA | [20] |
| Analyte | Human IL-1β | [18] |
| Sample Type | Cell Culture Supernatant | [16][20] |
| Detection Method | Colorimetric (Absorbance at 450 nm) | [21] |
| Typical Range | 4 - 500 pg/mL (Kit dependent) | [16][20] |
Table 3: Key Parameters for IL-1β ELISA.
References
- 1. Atrial natriuretic peptide down-regulates LPS/ATP-mediated IL-1β release by inhibiting NF-kB, NLRP3 inflammasome and caspase-1 activation in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 4. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-Mediated Induction of Concurrent IL-1β and IL-23 Expression in THP-1 Cells Exhibits Differential Requirements for Caspase-1 and Cathepsin B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharide activates caspase-1 (interleukin-1-converting enzyme) in cultured monocytic and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. PMA-Induced THP-1 Macrophage Differentiation is Not Impaired by Citrate-Coated Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. file.elabscience.com [file.elabscience.com]
- 17. The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide (LPS) of Porphyromonas gingivalis induces IL-1beta, TNF-alpha and IL-6 production by THP-1 cells in a way different from that of Escherichia coli LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. affigen.com [affigen.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Measuring Cytokine Secretion in Response to IN44 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative measurement of cytokine secretion in response to treatment with IN44, a novel immunomodulatory agent. The protocols herein describe detailed methodologies for assessing the cytokine profile of treated cells, which is crucial for characterizing the compound's mechanism of action and its potential therapeutic effects.
Introduction
IN44 is an investigational compound with purported immunomodulatory properties. A critical aspect of characterizing its biological activity is to understand its influence on the production and secretion of cytokines, which are key signaling molecules that regulate immune responses.[1][2] This document outlines protocols for the sensitive detection and quantification of cytokines in cell culture supernatants and at the single-cell level using Enzyme-Linked Immunosorbent Assay (ELISA) and intracellular cytokine staining (ICS) with flow cytometry, respectively. Additionally, it provides an overview of multiplex immunoassay technology for broader cytokine profiling.
Hypothetical Signaling Pathway for IN44
IN44 is hypothesized to modulate intracellular signaling cascades that lead to the activation of transcription factors, such as NF-κB and AP-1, which are pivotal in the expression of various cytokine genes. The diagram below illustrates a potential signaling pathway affected by IN44.
Caption: Hypothetical signaling pathway of IN44 leading to cytokine secretion.
Data Presentation
Quantitative data from cytokine assays should be meticulously organized to allow for clear interpretation and comparison across different experimental conditions.
Table 1: Effect of IN44 on Pro-inflammatory Cytokine Secretion (pg/mL) in Cell Supernatants
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 25.8 ± 3.5 | 10.1 ± 1.5 |
| IN44 (1 µM) | 150.6 ± 12.3 | 280.4 ± 25.1 | 95.7 ± 8.9 |
| IN44 (10 µM) | 452.3 ± 35.8 | 850.1 ± 76.4 | 290.2 ± 25.6 |
| Positive Control | 510.9 ± 42.1 | 980.5 ± 89.2 | 320.6 ± 30.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Percentage of Cytokine-Positive Cells as Determined by Intracellular Flow Cytometry
| Treatment Group | % IFN-γ+ CD8+ T cells | % IL-2+ CD4+ T cells |
| Vehicle Control | 0.5 ± 0.1 | 1.2 ± 0.3 |
| IN44 (1 µM) | 5.8 ± 0.7 | 8.9 ± 1.1 |
| IN44 (10 µM) | 15.2 ± 1.9 | 22.5 ± 2.8 |
| Positive Control | 18.5 ± 2.2 | 28.1 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following are detailed protocols for the quantification of secreted cytokines and the identification of cytokine-producing cells.
Experimental Workflow for Cytokine Measurement
The general workflow for assessing the impact of IN44 on cytokine production involves several key steps from cell culture to data analysis.
Caption: General experimental workflow for cytokine measurement post-treatment.
Protocol 1: Cytokine Quantification using Sandwich ELISA
This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine in cell culture supernatants.[3][4][5][6]
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Detection antibody (biotinylated) specific for the cytokine
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[4]
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and cell culture supernatants (diluted if necessary) to the appropriate wells. Incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate 4 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.[7]
-
Enzyme Conjugate Incubation: Wash the plate 4 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at RT in the dark.[5]
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate at RT in the dark until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm on a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.[5][6]
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.[8][9][10][11]
Materials:
-
Cells treated with IN44
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., saponin-based buffer)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8)
-
Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment: Culture and treat cells with IN44 as described in the general workflow. For the final 4-6 hours of culture, add a protein transport inhibitor to allow for intracellular accumulation of cytokines.[8]
-
Surface Staining: Harvest the cells and wash them with cell staining buffer. Stain for cell surface markers by incubating with fluorescently-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Fixation: Wash the cells to remove unbound antibodies. Resuspend the cells in fixation buffer and incubate for 20 minutes at RT.[8]
-
Permeabilization: Wash the cells and resuspend them in permeabilization buffer.
-
Intracellular Staining: Add fluorescently-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at RT in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.[9]
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to identify cell populations (e.g., CD4+ T cells) and determine the percentage of cells that are positive for the cytokine of interest.
Alternative Method: Multiplex Immunoassays
For a more comprehensive analysis of the cytokine profile, multiplex immunoassays (e.g., Luminex-based assays) are recommended.[12][13][14][15] These assays allow for the simultaneous measurement of dozens of cytokines from a small sample volume, providing a broader understanding of IN44's immunomodulatory effects.[12][13] Multiplex assays offer high throughput and cost-effectiveness compared to performing multiple individual ELISAs.[12]
Troubleshooting
-
High background in ELISA: Ensure thorough washing between steps and optimize blocking conditions.
-
Low signal in ELISA: Check the concentrations of antibodies and the activity of the enzyme conjugate. Ensure proper handling of the recombinant cytokine standard.
-
Poor separation of positive and negative populations in flow cytometry: Titrate antibodies to determine the optimal concentration. Ensure complete fixation and permeabilization. Include appropriate isotype controls.
-
High cell death in culture: Handle cells gently and ensure optimal culture conditions. Titrate IN44 to determine non-toxic concentrations.
By following these detailed protocols and application notes, researchers can effectively measure cytokine secretion in response to IN44 treatment, providing valuable insights into its biological activity and therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pro-Inflammatory Cytokines Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bowdish.ca [bowdish.ca]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. h-h-c.com [h-h-c.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 9. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. lerner.ccf.org [lerner.ccf.org]
- 12. evetechnologies.com [evetechnologies.com]
- 13. criver.com [criver.com]
- 14. biocompare.com [biocompare.com]
- 15. evetechnologies.com [evetechnologies.com]
Application Notes and Protocols: Quantifying Mitochondrial ROS Production in Response to Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria, the powerhouses of the cell, are also a primary source of reactive oxygen species (ROS), such as superoxide (B77818) (O2•−) and hydrogen peroxide (H2O2).[1] While basal levels of mitochondrial ROS (mtROS) are crucial for cellular signaling, their overproduction is implicated in the pathology of numerous inflammatory diseases.[2] mtROS can trigger inflammatory pathways, such as the activation of the NLRP3 inflammasome and NF-κB signaling, leading to the production of pro-inflammatory cytokines.[3][4][5][6]
Novel anti-inflammatory agents are increasingly being designed to target mitochondria and modulate mtROS production.[2] Therefore, accurate quantification of mtROS is essential for evaluating the efficacy and mechanism of action of these new therapeutic compounds. These application notes provide detailed protocols for measuring mitochondrial superoxide and hydrogen peroxide, presenting data, and visualizing the underlying cellular pathways.
Key Methods for Quantifying Mitochondrial ROS
Several methods are available to measure mtROS, each with its own advantages and limitations. The choice of assay depends on the specific ROS species of interest (superoxide vs. hydrogen peroxide), the experimental model (isolated mitochondria vs. intact cells), and the available equipment.
-
MitoSOX™ Red: A fluorogenic dye for the highly selective detection of superoxide in the mitochondria of live cells.[7][8] It is cell-permeant, targets mitochondria, and fluoresces upon oxidation by superoxide.
-
Amplex™ Red Assay: A sensitive and reliable method to measure the rate of H2O2 emission, particularly from isolated mitochondria.[1][9][10] In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2O2 to produce the fluorescent compound resorufin.[11]
-
JC-1 Assay: This assay measures mitochondrial membrane potential (ΔΨm), which is an important indicator of mitochondrial health.[12][13] A decrease in ΔΨm can be associated with mitochondrial dysfunction and increased ROS production. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red, while in apoptotic or unhealthy cells with low ΔΨm, it remains as monomers that fluoresce green.[12][13][14]
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Superoxide in Live Cells using MitoSOX™ Red
This protocol details the use of MitoSOX™ Red with flow cytometry for a quantitative analysis of mitochondrial superoxide in response to an anti-inflammatory agent.
Materials:
-
MitoSOX™ Red reagent (e.g., Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Novel anti-inflammatory agent and appropriate vehicle control
-
Positive control (e.g., Antimycin A or MitoPQ to induce superoxide production)[15]
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluence in appropriate multi-well plates.
-
Treatment: Treat cells with the novel anti-inflammatory agent at various concentrations for the desired time. Include vehicle-treated and positive control groups.
-
MitoSOX™ Red Staining: a. Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving it in DMSO.[7][8] Store aliquots at -20°C, protected from light.[8][16] b. On the day of the experiment, prepare a 500 nM to 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS.[8] The optimal concentration should be determined for each cell type to maximize signal and minimize toxicity.[16] c. Remove the culture medium from the cells and wash once with warm HBSS. d. Add the MitoSOX™ Red working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7][15][16]
-
Cell Harvesting and Analysis: a. After incubation, gently wash the cells three times with warm HBSS.[7][15] b. Harvest the cells using a gentle method (e.g., trypsinization followed by neutralization). c. Resuspend the cell pellet in cold PBS for flow cytometry analysis. d. Analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[7]
Protocol 2: Measurement of Hydrogen Peroxide Emission from Isolated Mitochondria using Amplex™ Red
This protocol is adapted for a 96-well plate format to measure H2O2 released from isolated mitochondria.[10]
Materials:
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Isolated mitochondria (0.2 mg/ml)[10]
-
Respiratory substrates (e.g., succinate, or pyruvate (B1213749) and malate)
-
Novel anti-inflammatory agent and vehicle control
-
H2O2 for standard curve
-
Mitochondrial respiration buffer (e.g., MiR05)[10]
-
96-well microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Reaction Mixture: a. Prepare a master mix containing respiration buffer, 5 µM Amplex™ Red, and 7 U/ml HRP.[10] For a more accurate measurement of total superoxide/H2O2, exogenous SOD can be added to ensure maximal conversion of superoxide to H2O2.[11]
-
Standard Curve: a. Prepare a fresh H2O2 standard curve in the reaction buffer to calibrate the fluorescence signal.[10]
-
Assay Performance: a. Aliquot the reaction mixture into the wells of a 96-well plate. b. Add the isolated mitochondria and respiratory substrates to initiate ROS production. c. Add the novel anti-inflammatory agent at desired concentrations to the respective wells. d. Immediately place the plate in a microplate reader pre-set to 37°C.
-
Data Acquisition: a. Measure the fluorescence of the fluorescent product, resorufin, every 5 minutes for 30-60 minutes. Use an excitation wavelength of ~550-560 nm and an emission wavelength of ~590 nm. b. The rate of H2O2 production is calculated from the slope of the fluorescence curve and normalized to the amount of mitochondrial protein.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatments.
Table 1: Effect of Novel Anti-inflammatory Agents on Mitochondrial Superoxide Production in Macrophages
| Treatment Group | Concentration (µM) | Mean MitoSOX™ Fluorescence Intensity (Arbitrary Units) | % Inhibition of Superoxide Production |
| Vehicle Control | - | 1500 ± 120 | 0% |
| Positive Control (Antimycin A) | 10 | 4500 ± 350 | - |
| Agent X | 1 | 1250 ± 90 | 16.7% |
| Agent X | 10 | 800 ± 75 | 46.7% |
| Agent X | 50 | 550 ± 50 | 63.3% |
| Agent Y | 1 | 1400 ± 110 | 6.7% |
| Agent Y | 10 | 1100 ± 95 | 26.7% |
| Agent Y | 50 | 900 ± 80 | 40.0% |
Data are presented as mean ± standard deviation.
Table 2: Effect of Novel Anti-inflammatory Agents on H2O2 Emission from Isolated Brain Mitochondria
| Treatment Group | Concentration (µM) | Rate of H2O2 Emission (pmol/min/mg protein) | % Reduction in H2O2 Emission |
| Vehicle Control | - | 150 ± 15 | 0% |
| Agent Z | 1 | 110 ± 12 | 26.7% |
| Agent Z | 10 | 75 ± 8 | 50.0% |
| Agent Z | 50 | 40 ± 5 | 73.3% |
Data are presented as mean ± standard deviation.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.
Caption: Experimental workflow for quantifying mitochondrial superoxide.
Caption: mtROS-mediated inflammatory signaling pathway.
Caption: Nrf2 antioxidant response pathway.
Conclusion
The protocols and guidelines presented here provide a robust framework for quantifying mitochondrial ROS production in response to novel anti-inflammatory agents. By employing these methods, researchers can gain valuable insights into the mechanisms of drug action, leading to the development of more effective therapies for inflammatory diseases. The combination of precise quantitative data and clear visual representations of the underlying biological pathways is crucial for advancing our understanding in this field.
References
- 1. Simultaneous high-resolution measurement of mitochondrial respiration and hydrogen peroxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting mitochondrial reactive oxygen species as novel therapy for inflammatory diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome activation by mitochondrial reactive oxygen species plays a key role in long-term cognitive impairment induced by paraquat exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2.5. MitoSOX Assay [bio-protocol.org]
- 8. apexbt.com [apexbt.com]
- 9. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drexel.edu [drexel.edu]
- 11. researchgate.net [researchgate.net]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. 101.200.202.226 [101.200.202.226]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing 6-Methoxyflavonol Glycoside Yield from Tetragonia tetragonoides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-methoxyflavonol glycoside from Tetragonia tetragonoides (New Zealand spinach).
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of 6-methoxyflavonol glycosides, offering potential causes and solutions.
Issue 1: Low Yield of Crude Flavonoid Extract
| Potential Cause | Proposed Solution |
| Suboptimal Solvent Selection | Flavonoid glycosides are typically polar molecules. Use polar solvents like methanol (B129727), ethanol (B145695), or acetone. Aqueous mixtures (e.g., 70% ethanol) can be more effective than absolute solvents by increasing solvent polarity to better match the polarity of the target glycosides.[1] |
| Inefficient Extraction Method | Conventional maceration may not be exhaustive. Employ modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance solvent penetration and reduce extraction time.[2][3] For UAE, parameters such as a frequency of 40 kHz and a power of 250 W for 30-60 minutes are often effective.[4] |
| Inadequate Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to saturate the plant material and dissolve the target compounds effectively. Increase the solvent-to-solid ratio; ratios between 1:20 and 1:50 (g/mL) are commonly used to improve extraction efficiency.[1][5] |
| Insufficient Extraction Time or Temperature | Short extraction times or low temperatures may not allow for complete extraction. For reflux extraction, a duration of 2 hours is often cited.[6] For UAE, optimal times are typically between 15 and 60 minutes.[5][7] Increasing the temperature (e.g., to 50-70°C) can improve solubility and diffusion, but excessive heat can cause degradation.[1][7] |
| Improper Sample Preparation | Large particle size of the plant material can limit solvent access to the cells. Ensure the dried aerial parts of Tetragonia tetragonoides are ground into a fine powder (e.g., <0.5 mm) to increase the surface area for extraction.[8] |
Issue 2: Degradation of 6-Methoxyflavonol Glycoside During Extraction
| Potential Cause | Proposed Solution |
| Thermal Degradation | Flavonoids can be sensitive to high temperatures.[1] If using heat, maintain a controlled temperature (e.g., 50-60°C). For heat-sensitive compounds, consider non-thermal methods or extraction at lower temperatures for a longer duration. |
| pH-Induced Degradation | Extreme pH values can lead to the degradation of flavonoids. While slightly acidic conditions can sometimes improve extraction, it is generally recommended to use neutral or mildly acidic solvents.[1] |
| Photodegradation | Exposure to light can cause the degradation of light-sensitive flavonoids.[1] Conduct extractions in amber glassware or protect the extraction vessel from direct light. Store extracts in the dark.[1] |
| Oxidative Degradation | The presence of oxygen and enzymes like polyphenol oxidase can lead to oxidative degradation of flavonoids. While not always standard practice, conducting the extraction under an inert atmosphere (e.g., nitrogen) can minimize oxidation. |
Issue 3: Poor Separation and Purity During Column Chromatography
| Potential Cause | Proposed Solution |
| Inappropriate Stationary Phase | The choice of stationary phase is critical for good separation. For flavonoid glycosides, common choices include silica (B1680970) gel, ODS (C18), and Sephadex LH-20.[1] A multi-step chromatography approach is often necessary for high purity.[4] |
| Suboptimal Mobile Phase | An unsuitable solvent system will result in poor resolution. For silica gel chromatography, a gradient system starting with a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and gradually increasing polarity with a more polar solvent (e.g., methanol) is effective.[1] For ODS (reverse-phase) chromatography, a gradient of methanol or acetonitrile (B52724) in water is typically used. |
| Co-elution with Impurities | Compounds with similar polarities to the target 6-methoxyflavonol glycoside can co-elute. To improve separation, use a shallower gradient during the elution of the target compound.[1] Alternatively, try a different chromatography technique (e.g., Sephadex LH-20 which separates based on molecular size and polarity). |
| Sample Overloading | Overloading the column can lead to broad peaks and poor separation. Ensure the crude extract is concentrated and loaded onto the column in a narrow band.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the known 6-methoxyflavonol glycosides isolated from Tetragonia tetragonoides?
A1: Several 6-methoxyflavonol glycosides have been isolated from the aerial parts of Tetragonia tetragonoides. These are primarily derivatives of 6-methoxykaempferol (B191825) and 6-methoxyquercetin.[9] Specific examples include 6-methoxykaempferol-3-O-β-D-glucosyl(1'''→2'')-β-D-glucopyranoside and caffeoyl derivatives of these glycosides.[6]
Q2: What is the recommended general procedure for extracting 6-methoxyflavonol glycosides from Tetragonia tetragonoides?
A2: A common procedure involves extracting the dried and powdered aerial parts of the plant with 70% ethanol or methanol.[1] The resulting crude extract is then concentrated and subjected to solvent partitioning, typically with ethyl acetate (B1210297) and n-butanol, to enrich the flavonoid glycosides.[1]
Q3: How can I improve the purity of my isolated 6-methoxyflavonol glycoside?
A3: High purity is typically achieved through a multi-step purification process. After initial enrichment by solvent partitioning, a combination of chromatographic techniques is recommended. This may include column chromatography on silica gel, ODS, and Sephadex LH-20.[1] For final polishing and to obtain a high-purity compound, preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column is often employed.[4]
Q4: What analytical techniques are suitable for the quantitative analysis of 6-methoxyflavonol glycosides?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantification of flavonoid glycosides. A C18 column is typically used with a gradient elution of methanol or acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape. Detection is commonly performed at wavelengths characteristic of flavonoids, such as 254 nm and 365 nm.[4] Differential spectrophotometry can also be used for the quantitative determination of total flavonoids.[6]
Q5: Are there any stability concerns I should be aware of when handling 6-methoxyflavonol glycosides?
A5: Yes, flavonoids can be susceptible to degradation by heat, extreme pH, and light.[1] It is advisable to avoid high temperatures during extraction and processing, use neutral or slightly acidic conditions, and protect samples and extracts from light. Sugar moieties and methoxyl groups, such as those in 6-methoxyflavonol glycosides, can offer some protection against degradation compared to their aglycone forms.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of 6-Methoxyflavonol Glycosides
-
Sample Preparation : Air-dry the aerial parts of Tetragonia tetragonoides at room temperature and grind into a fine powder.
-
Solvent Selection : Prepare a 70% aqueous ethanol solution.
-
Extraction :
-
Filtration and Concentration :
-
Filter the extract through Whatman No. 1 filter paper to remove solid debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.
-
Protocol 2: Purification of 6-Methoxyflavonol Glycosides using Column Chromatography
-
Solvent Partitioning :
-
Dissolve the crude extract in water.
-
Sequentially partition the aqueous solution with ethyl acetate and then n-butanol.
-
The flavonoid glycosides will be enriched in the ethyl acetate and n-butanol fractions. Combine these fractions and evaporate to dryness.
-
-
Silica Gel Column Chromatography :
-
Pack a glass column with silica gel (200-300 mesh).
-
Dissolve the enriched extract in a minimal amount of the initial mobile phase.
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, gradually increasing the polarity.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC). Pool fractions containing the target compounds.
-
-
Sephadex LH-20 Column Chromatography :
-
Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.
-
-
Preparative HPLC :
-
For final purification, use a preparative HPLC system with a C18 column.
-
A typical mobile phase would be a gradient of methanol and water with 0.1% formic acid.
-
Monitor the elution at 254 nm and 365 nm and collect the peaks corresponding to the 6-methoxyflavonol glycosides.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of 6-methoxyflavonol glycoside.
Caption: Simplified flavonoid biosynthesis pathway leading to 6-methoxyflavonol glycosides.
Caption: Logical troubleshooting workflow for low yield of 6-methoxyflavonol glycoside.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Methods for quantitative determination of total flavonoids in Quercus robur L. buds - Ryabov - Pharmacy & Pharmacology [journals.eco-vector.com]
- 7. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Flavonoid Glycosides in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with flavonoid glycosides in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why do my flavonoid glycosides precipitate when I add them to my cell culture medium?
A1: Flavonoid glycosides often have poor aqueous solubility. Precipitation, or "crashing out," typically occurs when a concentrated stock solution, usually prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium. This happens because the flavonoid glycoside's concentration exceeds its solubility limit in the final aqueous solution.
Q2: What is the recommended solvent for preparing stock solutions of flavonoid glycosides?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of flavonoid glycosides due to its high solubilizing capacity for a wide range of organic molecules. However, it's crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, as it can be toxic to cells.[1][2]
Q3: Can I use other solvents besides DMSO?
A3: Yes, other organic solvents like ethanol, methanol, and dimethyl formamide (B127407) (DMF) can also be used.[2] However, their toxicity to cells at various concentrations should be carefully evaluated. For some flavonoid glycosides, a mixture of solvents or the use of solubilizing agents may be necessary.
Q4: How can I increase the solubility of my flavonoid glycoside in the cell culture medium?
A4: Several methods can be employed to enhance the solubility of flavonoid glycosides in your cell culture medium:
-
Use of Co-solvents: Preparing stock solutions in a suitable organic solvent like DMSO is the first step.
-
pH Adjustment: The solubility of some flavonoid glycosides is pH-dependent. Adjusting the pH of the medium can sometimes increase their solubility.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, like many flavonoid glycosides, thereby increasing their aqueous solubility.[3]
-
Serial Dilution: Instead of a single large dilution, performing a stepwise serial dilution can help prevent precipitation.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, for sensitive cell lines or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately after adding the flavonoid glycoside stock solution to the cell culture medium.
Troubleshooting Workflow:
References
- 1. CN112516331A - Method for improving water solubility and bioavailability of hesperidin - Google Patents [patents.google.com]
- 2. Dissolution and antioxidant potential of apigenin self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing IN44 dosage for maximal anti-inflammatory effect without cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of IN44 for maximal anti-inflammatory effect without inducing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for IN44 in in-vitro anti-inflammatory assays?
A1: Based on current research, a concentration of 50 µM IN44 has been shown to be effective in significantly reducing pro-inflammatory cytokine secretion and mitochondrial ROS in vitro without demonstrating cytotoxicity in periodontal cells.[1][2][3] It is recommended to start with a dose-response experiment ranging from 10 µM to 100 µM to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How can I assess the cytotoxicity of IN44 in my cell line?
A2: Standard cytotoxicity assays such as AlamarBlue (resazurin-based) or Live/Dead assays are recommended to evaluate the effect of IN44 on cell viability.[1][3] It is crucial to include a vehicle control (the solvent used to dissolve IN44) and a positive control for cytotoxicity to ensure the validity of your results. A 24-hour exposure to IN44 at concentrations up to 100 µM has been shown to not significantly modify metabolic activity in epithelial cells, fibroblasts, and osteoblasts.[3]
Q3: What are the key signaling pathways modulated by IN44?
A3: IN44 exerts its anti-inflammatory effects primarily by inhibiting the STAT3 and NF-κB signaling pathways.[1][2] Additionally, it has been observed to modulate the expression of Heat Shock Protein 60 (HSP60) and Akt.[1][2][3]
Q4: Which pro-inflammatory markers are known to be downregulated by IN44?
A4: IN44 has been demonstrated to significantly reduce the secretion of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-1alpha (IL-1α), and Interferon-gamma (IFN-γ).[1][3] It also reduces the production of mitochondrial Reactive Oxygen Species (ROS).[1][2][3]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High cell death observed at supposedly non-toxic IN44 concentrations. | 1. Cell line hypersensitivity. 2. Solvent (e.g., DMSO) concentration is too high. 3. Error in IN44 stock solution concentration. | 1. Perform a dose-response cytotoxicity assay with a wider range of lower concentrations. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). 3. Verify the concentration of your IN44 stock solution. |
| No significant anti-inflammatory effect is observed. | 1. IN44 concentration is too low. 2. Inadequate stimulation of inflammation. 3. The timing of IN44 treatment is not optimal. | 1. Increase the concentration of IN44 in a dose-response manner (e.g., up to 100 µM). 2. Ensure your inflammatory stimulus (e.g., Porphyromonas gingivalis, LPS) is potent enough to induce a measurable inflammatory response. 3. Optimize the pre-treatment or co-treatment time with IN44 in relation to the inflammatory stimulus. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or seeding density. 2. Inconsistent incubation times. 3. Degradation of IN44 stock solution. | 1. Use cells within a consistent passage number range and ensure uniform cell seeding. 2. Strictly adhere to standardized incubation times for cell treatment and assays. 3. Prepare fresh dilutions of IN44 from a properly stored stock solution for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of IN44 on Periodontal Cells after 24h Exposure
| Cell Type | IN44 Concentration (µM) | Change in Metabolic Activity |
| Epithelial Cells | 10, 50, 100 | < 20% (Not significant) |
| Fibroblasts | 10, 50, 100 | < 20% (Not significant) |
| Osteoblasts | 10, 50, 100 | < 20% (Not significant) |
| Data from AlamarBlue assay.[3] |
Table 2: Anti-inflammatory Effect of IN44 on P. gingivalis-infected Epithelial Cells
| Pro-inflammatory Marker | IN44 Concentration (µM) | Percentage Decrease vs. Infected Control |
| TNF-α | 50 | 75% |
| TNF-α | 100 | 80% |
| IL-1β | 50 | 62% |
| IL-1β | 100 | 62% |
| Data from ELISA.[3] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using AlamarBlue Assay
-
Cell Seeding: Plate periodontal cells (e.g., epithelial cells, fibroblasts, or osteoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of IN44 (e.g., 10 µM, 50 µM, 100 µM) in the appropriate cell culture medium. Include a vehicle-only control.
-
Cell Treatment: Remove the culture medium and add 100 µL of the prepared IN44 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well and incubate for an additional 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the percentage of metabolic activity relative to the vehicle control.
Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA
-
Cell Seeding and Infection: Seed epithelial cells in a 24-well plate. Once confluent, infect the cells with Porphyromonas gingivalis.
-
IN44 Treatment: Treat the infected cells with different concentrations of IN44 (e.g., 50 µM and 100 µM) for a specified period (e.g., 24 hours). Include an infected, untreated control group.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any cells and collect the cell culture supernatants.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Determine the concentration of each cytokine from the standard curve and calculate the percentage reduction in cytokine secretion in the IN44-treated groups compared to the infected, untreated control.
Visualizations
Caption: IN44 inhibits NF-κB and STAT3 pathways to reduce inflammation.
Caption: Workflow for determining the optimal dosage of IN44.
References
Technical Support Center: Troubleshooting NLRP3 Inflammasome Activation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during NLRP3 inflammasome activation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that can lead to inconsistent results in NLRP3 inflammasome activation experiments.
Issue 1: Low or No IL-1β/IL-18 Secretion
Q: My ELISA results show very low or no IL-1β or IL-18 in the supernatant after stimulating the cells. What could be the problem?
A: This is a common issue that can arise from several factors related to the two-step activation process of the NLRP3 inflammasome.
Troubleshooting Steps:
-
Confirm Efficient Priming (Signal 1): The priming step is crucial for the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2]
-
Verification: Measure NLRP3 and pro-IL-1β protein levels via Western blot or their mRNA levels by qPCR after the priming step.[3][4]
-
Optimization: If priming is inefficient, optimize the concentration and incubation time of your priming agent (e.g., LPS). See the table below for common ranges.[4][5]
-
-
Ensure Potent Activation (Signal 2): The second signal is necessary to trigger the assembly of the inflammasome complex.[3]
-
Activator Potency: Ensure your NLRP3 activator (e.g., ATP, nigericin) is fresh and used at an optimal concentration. Prepare ATP solutions fresh for each experiment.[6]
-
Incubation Time: Optimize the incubation time for the activator. Prolonged exposure can lead to cell death and loss of cytokine signal.[5][6]
-
-
Check Cell Line Competency: Ensure the cell line you are using expresses all the necessary components of the NLRP3 inflammasome (NLRP3, ASC, Caspase-1).[7]
-
Timing of Inhibitor Addition: If you are testing an inhibitor, add it after the priming step but before the activation signal to specifically target inflammasome assembly and activation.[7]
| Parameter | Typical Range | Incubation Time | Cell Type |
| LPS Concentration (Priming) | 200 ng/mL - 1 µg/mL | 2 - 4 hours | BMDMs, THP-1 |
| ATP Concentration (Activation) | 2.5 - 5 mM | 30 - 45 minutes | BMDMs, THP-1 |
| Nigericin Concentration (Activation) | 5 - 20 µM | 45 - 90 minutes | BMDMs, THP-1 |
This table provides general concentration and time ranges. Optimal conditions should be determined empirically for your specific cell type and experimental setup.[3][5][9][10][11][12]
Issue 2: Inconsistent Caspase-1 Cleavage
Q: I'm seeing variable or no cleaved Caspase-1 (p20/p10) on my Western blots. How can I troubleshoot this?
A: Inconsistent Caspase-1 cleavage can be due to issues with sample collection, protein degradation, or suboptimal activation.
Troubleshooting Steps:
-
Sample Collection: The cleaved Caspase-1 subunits can be found in both the cell lysate and the supernatant. For robust detection, it is recommended to collect and concentrate proteins from the supernatant.
-
Protease Inhibitors: Ensure you are using a protease inhibitor cocktail in your lysis buffer to prevent degradation of cleaved Caspase-1.
-
Activation Signal Strength: A weak or suboptimal activation signal (Signal 2) will result in inefficient Caspase-1 cleavage. Re-evaluate the concentration and incubation time of your activator (e.g., ATP, nigericin).[3]
-
Antibody Quality: Verify the specificity and efficacy of your primary antibody for the cleaved form of Caspase-1.
Issue 3: High Background or Non-Specific Cell Death
Q: My control wells (unstimulated or priming only) show high levels of cell death or cytokine release. What is causing this?
A: High background can be caused by poor cell health, contamination, or over-stimulation.
Troubleshooting Steps:
-
Cell Viability: Always monitor cell health throughout the experiment. Perform a cell viability assay, such as an LDH or MTT assay, in parallel.[3] Poor cell viability can lead to inconsistent results.[3]
-
Contamination: Mycoplasma or endotoxin (B1171834) contamination can lead to non-specific activation of inflammatory pathways. Regularly test your cell cultures.
-
Optimize Stimuli Concentrations: Excessive concentrations of LPS or the activating stimulus can induce non-specific cytotoxicity. Perform dose-response experiments to find the optimal concentrations that induce a robust response without excessive cell death.[5]
-
Solvent Effects: If using inhibitors dissolved in solvents like DMSO, ensure the final concentration in your experiment is low (typically <0.5%) and include a vehicle-only control to account for any solvent-induced effects.[4][7]
Issue 4: Difficulty Visualizing ASC Specks
Q: I am unable to visualize ASC speck formation using immunofluorescence. What can I do?
A: Visualizing ASC specks requires careful sample preparation and imaging techniques. ASC specks are large protein aggregates that form upon inflammasome activation and are a hallmark of this process.[13]
Troubleshooting Steps:
-
Cell Permeabilization: Ensure your permeabilization protocol is effective to allow the antibody to access the intracellular ASC specks.
-
Antibody Quality: Use a validated antibody specific for ASC. The polyclonal anti-ASC antibody (AL177) has been successfully used for flow cytometric detection of ASC specks.[14]
-
Positive Controls: Use a strong and reliable stimulus for NLRP3 activation, such as nigericin, to ensure robust speck formation in your positive control samples.[14][15]
-
Imaging Technique: Confocal microscopy is recommended for clear visualization of ASC specks.[13] Flow cytometry can also be used to quantify ASC speck-positive cells.[13][14]
-
Reporter Cell Lines: Consider using a THP-1 cell line stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP), which simplifies the detection of speck formation.[8]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated.
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
General Experimental Workflow for an NLRP3 Inhibition Assay
Caption: General experimental workflow for assessing NLRP3 inhibitor efficacy.
Detailed Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in BMDMs
This protocol can be adapted for other cell types like THP-1 monocytes.[3]
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM media
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
NLRP3 inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (ELISA, Western blotting, LDH assay)
Procedure:
-
Cell Seeding: Plate BMDMs in a 96-well or 24-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of your NLRP3 inhibitor in cell culture medium.
-
Remove the priming medium and add the medium containing the inhibitor or vehicle control.
-
Pre-incubate for 30-60 minutes.[3]
-
-
Activation (Signal 2):
-
Add the NLRP3 activator directly to the wells containing the inhibitor.
-
Examples: Nigericin (final concentration 5-10 µM) for 45-60 minutes, or ATP (final concentration 2.5-5 mM) for 30-45 minutes.[3]
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant for ELISA and LDH assays.
-
Lyse the remaining cells in RIPA buffer containing protease inhibitors for Western blot analysis.[3]
-
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions for your specific IL-1β ELISA kit.[3] A general procedure is outlined below.
-
Coating: Coat a 96-well plate with capture antibody overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add your collected cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add the detection antibody.
-
Enzyme Conjugate: Wash the plate and add the enzyme conjugate (e.g., HRP).
-
Substrate: Add the substrate and stop the reaction.
-
Readout: Read the absorbance at the appropriate wavelength.
Protocol 3: Western Blot for Cleaved Caspase-1
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
Sample Preparation: Prepare your samples with Laemmli buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of Caspase-1.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
References
- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Critical functions of priming and lysosomal damage for NLRP3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. Assay of Inflammasome Activation [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
Technical Support Center: Minimizing Off-Target Effects of Prohibitin-Targeting Compounds
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of prohibitin-targeting compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are prohibitins and why are they a therapeutic target?
Prohibitins (PHB1 and PHB2) are highly conserved proteins found in various cellular compartments, including the mitochondria, nucleus, and plasma membrane.[1][2] They are involved in a multitude of cellular processes, such as cell cycle regulation, apoptosis, mitochondrial integrity, and signal transduction.[1][3][4][5] Their dysregulation has been implicated in several diseases, including cancer, inflammation, and metabolic disorders, making them an attractive therapeutic target.[5][6]
Q2: What are the known off-target effects of prohibitin-targeting compounds?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[7] For prohibitin-targeting compounds, off-targets can lead to misinterpretation of experimental results and potential cellular toxicity.[7] For example, the natural product Rocaglamide (B1679497) A, which binds to prohibitins, is also known to target the translation initiation factor eIF4A.[1][4][8][9] This dual targeting can make it challenging to attribute observed cellular effects solely to prohibitin inhibition.
Q3: What are the general strategies to minimize off-target effects?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of the compound that elicits the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.
-
Orthogonal Validation: Use multiple, structurally distinct compounds that target prohibitin. If different compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Employ techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of prohibitin.[7] If the phenotype observed with the compound is recapitulated by prohibitin knockdown or knockout, it provides strong evidence for on-target activity.[7]
-
Target Engagement Assays: Directly confirm that the compound is binding to prohibitin in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[7]
-
Computational Profiling: Utilize in silico methods to predict potential off-targets based on the compound's structure and the structural similarity of protein binding sites.[3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results.
-
Possible Cause: The observed phenotype may be due to an off-target effect.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the minimal effective concentration.
-
Validate with an orthogonal compound: Use a structurally different prohibitin inhibitor to see if the phenotype is consistent.
-
Conduct genetic validation: Use siRNA or CRISPR to knockdown prohibitin and observe if the phenotype is replicated.
-
Perform a target engagement assay: Use CETSA to confirm the compound is binding to prohibitin at the effective concentrations.
-
Issue 2: High background signal in cellular assays.
-
Possible Cause: Non-specific binding of the compound or issues with the assay itself.
-
Troubleshooting Steps:
-
Optimize blocking steps: Ensure adequate blocking of non-specific binding sites in assays like Western blotting or ELISA.[6][10]
-
Titrate antibody concentrations: High antibody concentrations can lead to non-specific binding and high background.[10]
-
Ensure adequate washing: Insufficient washing can leave behind unbound reagents, contributing to background signal.[2][6]
-
Check for compound interference: Some compounds can autofluoresce or interfere with detection reagents. Run controls with the compound in the absence of cells or lysates to assess this.[11]
-
Issue 3: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Poor bioavailability, rapid metabolism, or off-target effects in a whole organism context. For example, the prohibitin-binding compound fluorizoline (B607481) showed promising results in vitro but was not effective in a mouse model, likely due to poor bioavailability.[12][13]
-
Troubleshooting Steps:
-
Assess compound stability and solubility: Ensure the compound is stable and soluble in the assay and vehicle formulations.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In vivo target engagement: If possible, assess target engagement in tissue samples from treated animals to confirm the compound is reaching its target.
-
Data Presentation: Prohibitin-Targeting Compounds
The following table summarizes publicly available data for representative prohibitin-targeting compounds. It is important to note that comprehensive off-target profiles are often not fully disclosed in the public domain.
| Compound | Target(s) | IC50 / EC50 | Cell Line / Assay | Known Off-Target(s) | Off-Target IC50 / Ki | Reference(s) |
| Rocaglamide A | Prohibitin 1/2, eIF4A | IC50: ~3.68 nM (HEK293) | Cell viability | DDX3 | Lower affinity than eIF4A | [1][8] |
| Fluorizoline | Prohibitin 1/2 | IC50: 4-9 µM (CLL cells) | Cell viability | Not extensively profiled | - | [12] |
| Spiro-oxindole 24 | Prohibitin 2 | Not specified | Cardiomyocyte survival | 6 other proteins | Not specified | |
| Phosphorylamidine 18 | Prohibitin 1 | IC50: 2.6 µM | Osteoclast differentiation | Not specified | - | |
| Sulfonylamidine 19 | Prohibitin 1 | IC50: 3.3 µM | Osteoclast differentiation | Not specified | - |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of a compound to prohibitin in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the prohibitin-targeting compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble prohibitin by Western blot using a specific anti-prohibitin antibody.
-
-
Data Analysis:
Protocol 2: Kinase Profiling Assay for Off-Target Identification
Objective: To assess the inhibitory activity of a prohibitin-targeting compound against a broad panel of kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
Compound Addition:
-
Add the diluted test compound or a vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add a detection reagent that measures the remaining ATP (e.g., ADP-Glo™ Kinase Assay). The amount of ATP consumed is proportional to the kinase activity.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[7]
-
Protocol 3: siRNA-Mediated Knockdown for Target Validation
Objective: To validate that the observed cellular phenotype is a direct result of prohibitin inhibition.
Methodology:
-
siRNA Transfection:
-
Culture cells to an appropriate confluency for transfection.
-
Transfect cells with siRNA specifically targeting prohibitin (PHB1 and/or PHB2) or a non-targeting control siRNA using a suitable transfection reagent.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
-
Validation of Knockdown:
-
Harvest a subset of the cells and confirm the reduction of prohibitin protein levels by Western blot or mRNA levels by qRT-PCR.
-
-
Phenotypic Assay:
-
Treat the prohibitin-knockdown cells and control cells with the prohibitin-targeting compound or vehicle.
-
Perform the relevant phenotypic assay (e.g., cell viability, apoptosis assay).
-
-
Data Analysis:
-
Compare the phenotype of the prohibitin-knockdown cells to the cells treated with the compound. If the knockdown recapitulates the effect of the compound, it provides strong evidence for on-target activity.
-
Mandatory Visualizations
Caption: Simplified Prohibitin Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prohibitin is a prognostic marker and therapeutic target to block chemotherapy resistance in Wilms' tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the LPS/ATP-Induced Peritonitis Model for In Vivo Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in successfully implementing the lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP)-induced peritonitis model. This acute in vivo model is crucial for studying NLRP3 inflammasome activation and for the preclinical screening of anti-inflammatory compounds.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the LPS/ATP-induced peritonitis model?
A1: This model is based on a two-signal hypothesis for NLRP3 inflammasome activation.[1][2]
-
Signal 1 (Priming): Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, primes the inflammasome. LPS binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages, activating the NF-κB signaling pathway. This leads to the upregulation of NLRP3 protein expression and the transcription of pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18.[1][3][4]
-
Signal 2 (Activation): A subsequent i.p. injection of ATP acts as a danger signal. Extracellular ATP binds to the P2X7 receptor on the cell surface, triggering the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[1][3] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. These mature cytokines are then secreted, leading to an acute inflammatory response characterized by neutrophil influx into the peritoneal cavity.[1][3]
Q2: What are the key readouts in this model?
A2: The primary readouts for assessing inflammation in this model include:
-
Quantification of mature IL-1β and IL-18 levels in the peritoneal lavage fluid and serum.[1][2]
-
Enumeration of immune cell populations, particularly neutrophils, in the peritoneal lavage fluid using flow cytometry or manual cell counting.
-
Measurement of caspase-1 activity in peritoneal cells.
-
Quantification of other pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6) in the peritoneal fluid.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the LPS/ATP-induced peritonitis model.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in experimental animals. | Excessive LPS dose leading to septic shock.[6] | Perform a dose-response experiment to determine the optimal LPS concentration for your specific mouse strain and experimental conditions. Doses can range from 5 mg/kg to 40 mg/kg.[7] |
| Contaminated reagents (LPS, ATP, or saline). | Ensure all reagents are sterile and endotoxin-free. | |
| Low or variable IL-1β/IL-18 levels. | Insufficient priming (Signal 1). | Ensure the LPS dose is adequate and the priming time (typically 4-6 hours) is sufficient for NLRP3 and pro-IL-1β upregulation.[8] |
| Ineffective ATP stimulation (Signal 2). | Prepare ATP solution fresh before each experiment as it can degrade. Ensure the correct concentration (typically 5 mM) is administered. The incubation time after ATP injection is critical and usually short (30-45 minutes).[8] | |
| Suboptimal sample collection and processing. | Perform peritoneal lavage carefully to maximize fluid and cell recovery. Keep samples on ice and process them promptly to prevent cytokine degradation. | |
| Low neutrophil recruitment. | Suboptimal inflammatory response. | Verify the potency of your LPS and ATP. Ensure the time point for analysis is appropriate for peak neutrophil infiltration (typically a few hours after ATP injection). |
| Issues with cell counting or identification. | Use appropriate markers for flow cytometry (e.g., Ly-6G for neutrophils, F4/80 for macrophages) and establish a clear gating strategy.[9][10] | |
| High background inflammation in control animals. | Non-sterile injection technique. | Use sterile needles and aseptic techniques for all intraperitoneal injections. |
| Endotoxin (B1171834) contamination of saline or other reagents. | Use endotoxin-free saline and test all reagents for endotoxin contamination. |
Experimental Protocols
In Vivo LPS/ATP-Induced Peritonitis Model
This protocol is a general guideline and may require optimization for specific experimental goals and animal strains.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with 27-30G needles
Procedure:
-
Priming (Signal 1):
-
Activation (Signal 2):
-
Prepare a fresh solution of ATP in sterile PBS. A typical final concentration in the peritoneal cavity is 5 mM.
-
Inject the ATP solution i.p. into the primed mice.
-
-
Sample Collection:
-
After 30-45 minutes of ATP stimulation, euthanize the mice via an approved method.[8]
-
Immediately perform a peritoneal lavage.
-
Peritoneal Lavage and Cell Isolation
Procedure:
-
After euthanasia, make a small midline incision in the abdominal skin to expose the peritoneal wall.
-
Carefully insert a catheter or a needle with a syringe into the peritoneal cavity.
-
Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity.[13][14]
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.
-
Aspirate the peritoneal fluid, which will now contain immune cells. Aim to recover as much fluid as possible.[13]
-
Place the collected peritoneal lavage fluid (PLF) on ice.
-
Centrifuge the PLF at a low speed (e.g., 300 x g) for 5-10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis (e.g., ELISA) and store at -80°C.
-
Resuspend the cell pellet in an appropriate buffer for cell counting and flow cytometry analysis.
Data Presentation
Table 1: Representative Cytokine Levels in Peritoneal Lavage Fluid
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control (PBS) | 8.3 ± 2.7 | 23.9 ± 6.5 | 47.1 ± 13.0 |
| LPS only | - | - | - |
| LPS + ATP | 921.7 ± 114.9 | 403.4 ± 42.1 | 546.7 ± 156.0 |
| Data are presented as mean ± SEM and are compiled from representative studies.[12] Actual values may vary depending on experimental conditions. |
Table 2: Representative Immune Cell Infiltration in Peritoneal Lavage Fluid
| Treatment Group | Total Leukocytes (x 10^6) | Neutrophils (%) | Macrophages (%) |
| Control (PBS) | ~1-2 | <5% | >80% |
| LPS + ATP | >10 | >60% | <30% |
| Values are approximate and can vary based on the specific protocol and time point of analysis. |
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of LPS/ATP-induced NLRP3 inflammasome activation.
Experimental Workflow
Caption: Experimental workflow for the LPS/ATP-induced peritonitis model.
Flow Cytometry Gating Strategy
Caption: A representative flow cytometry gating strategy for peritoneal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. LPS pretreatment ameliorates peritonitis-induced myocardial inflammation and dysfunction: role of myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. The NLRP3 Inflammasome Has a Critical Role in Peritoneal Dialysis-Related Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomics Changes in the Peritoneum of Mice with Lipopolysaccharide-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To Do Diagnostic Peritoneal Lavage (DPL) - Critical Care Medicine - Merck Manual Professional Edition [merckmanuals.com]
- 14. Diagnostic peritoneal lavage - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Variability in Cell-Based Assays for Anti-Inflammatory Drug Screening
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address variability in your cell-based assays for anti-inflammatory drug screening. Consistent and reproducible data is critical for the successful identification and validation of novel anti-inflammatory therapeutics.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during cell-based anti-inflammatory drug screening experiments.
Section 1: Cell Culture and Maintenance
Q1: My baseline inflammatory response varies significantly between experiments. What are the potential causes?
A1: Variability in the baseline inflammatory response is a common issue and can often be traced back to cell culture practices. Here are key factors to investigate:
-
Cell Passage Number: Continuous subculturing can lead to phenotypic and genotypic drift in cell lines.[1] High-passage cells may exhibit altered morphology, growth rates, and responses to stimuli compared to low-passage cells. It is crucial to establish a consistent passage number range for your experiments and regularly thaw fresh, low-passage cells.[1]
-
Cell Health and Viability: Ensure your cells are healthy and in the logarithmic growth phase before starting an experiment.[2] High cell death in the culture can release factors that affect the viability and response of neighboring cells.[3] Regularly perform cell viability assessments.
-
Mycoplasma Contamination: Mycoplasma contamination is a notorious source of variability in cell culture and can significantly alter cellular responses to inflammatory stimuli.[4] Regularly test your cell lines for mycoplasma.[4]
-
Inconsistent Culture Conditions: Variations in media composition, serum quality, incubator temperature, CO2 levels, and humidity can all contribute to inconsistent cell behavior.[3][5] Standardize your cell culture protocols and reagents.
Q2: I'm observing an "edge effect" in my microplates. What causes this and how can I mitigate it?
A2: The edge effect, where wells on the perimeter of a microplate behave differently from interior wells, is often caused by increased evaporation.[6] This can alter the concentration of media components and test compounds, leading to data variability.[6]
Mitigation Strategies: [6]
-
Use Reservoir Wells: Fill the outer wells with sterile water or media without cells to create a more uniform humidity environment across the plate.
-
Low Evaporation Lids: Utilize lids designed to minimize fluid loss.
-
Sealing Tapes: For cell-based assays, use sterile, breathable sealing tapes to allow gas exchange while minimizing evaporation.
-
Randomize Plate Layout: Implement a randomized plate layout for your compounds and controls to distribute any positional bias.
Section 2: Assay Performance and Reagents
Q3: My positive control shows a weak or inconsistent response. What should I check?
A3: A poor positive control response can invalidate your assay results. Consider the following:
-
Reagent Quality and Storage: Ensure your inflammatory stimulus (e.g., LPS, TNF-α) and positive control compound are of high quality and stored correctly to maintain their activity.[7] Repeated freeze-thaw cycles should be avoided.[7]
-
Stimulus Concentration and Incubation Time: The concentration of the inflammatory stimulus and the incubation time are critical parameters.[7] You may need to re-optimize these for your specific cell line and assay conditions.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variable responses.[2][6] Ensure a uniform single-cell suspension before plating and optimize the seeding density.
Q4: I am seeing high variability between replicate wells. What are the likely culprits?
A4: High replicate variability can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences in cell numbers and reagent concentrations between wells.[2][8] Use calibrated pipettes and maintain a consistent technique.
-
Cell Clumping: An uneven distribution of cells due to clumping will result in variable cell numbers per well.[5][6] Ensure you have a single-cell suspension before plating.
-
Inconsistent Incubation: Variations in incubation time or temperature across a single plate can lead to divergent results.[6]
Section 3: Data Analysis and Interpretation
Q5: My calculated IC50 values for the same compound vary between assays. Why is this happening?
A5: Fluctuations in IC50 values can be frustrating. Here are some potential reasons:
-
Assay Window Variability: The dynamic range of your assay (the difference between the positive and negative controls) can affect the calculated IC50. A small or inconsistent assay window can lead to unreliable IC50 values.
-
Data Normalization: Improper data normalization to your controls (0% and 100% inhibition) can skew the results and impact the accuracy of your IC50 calculations.[6]
-
Curve Fitting: The algorithm and constraints used for curve fitting can influence the resulting IC50 value. Ensure you are using a consistent and appropriate model for your data.
Q6: How can I assess the quality and reproducibility of my screening assay?
A6: Several statistical parameters can be used to evaluate the performance of your assay:
-
Z'-Factor: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent. A low Z'-factor indicates either a small signal window or high data variation.[6]
-
Coefficient of Variation (%CV): The %CV measures the relative variability of your data. A lower %CV indicates higher precision. Aim for a %CV of less than 20% for your replicates.[9]
Data Presentation: Assay Performance Metrics
The following table summarizes key performance metrics for common cell-based anti-inflammatory assays, providing a benchmark for your own experiments.
| Assay Type | Key Parameter | Typical Value/Range | Reference |
| Nitric Oxide (NO) Release | IC50 (1400W dihydrochloride) | 10.7 µM | [9] |
| PGE2 Production | IC50 (Celecoxib) | 23 nM | [9] |
| Pro-inflammatory Cytokines | |||
| IL-1β Release | IC50 (Dexamethasone) | 70 nM | [9] |
| IL-6 Release | IC50 (Dexamethasone) | 58 nM | [9] |
| TNF-α Release | IC50 (Dexamethasone) | 44 nM | [9] |
| NF-κB Reporter Assay | IC50 (Sulforaphane) | 5.11 µM | [10] |
| General Assay Performance | |||
| Z' Factor | 0.30 to 0.99 | [9] | |
| Signal-to-Background (S/B) Ratio | 2.39 to 24.92 | [9] | |
| Coefficient of Variation (%CV) | 1.52% to 20.14% | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to help standardize your procedures and reduce variability.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the non-toxic concentration range of your test compounds before evaluating their anti-inflammatory effects.[2][7]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of your test compound and a vehicle control. Incubate for the desired duration (e.g., 24 or 48 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Quantification of Pro-inflammatory Mediators (PGE2 ELISA)
This protocol describes the measurement of Prostaglandin E2 (PGE2), a key inflammatory mediator, in cell culture supernatants.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[7] Pre-treat the cells with your test compound for 1-2 hours.[7]
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the untreated control.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C.[7]
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.[7] Carefully collect the supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[7]
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of your test compound relative to the LPS-stimulated vehicle control.[7]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in inflammation that are often targeted in drug screening assays.
Caption: Canonical NF-κB Signaling Pathway in Inflammation.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Experimental and Logical Workflows
The following diagrams outline a typical experimental workflow for anti-inflammatory drug screening and a logical troubleshooting workflow for addressing assay variability.
Caption: General Experimental Workflow for Anti-inflammatory Drug Screening.
Caption: Logical Troubleshooting Workflow for Assay Variability.
References
- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Flavonoid Stability for In Vivo Success
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with flavonoid compounds in in vivo studies. Due to their inherent instability and low bioavailability, translating promising in vitro results into successful in vivo models can be a significant hurdle.[1][2][3] This guide offers practical solutions and detailed protocols to enhance the stability and delivery of your flavonoid compounds.
Frequently Asked questions (FAQs)
Q1: Why do my flavonoids show great potential in vitro but fail to produce significant effects in vivo?
A1: This is a common challenge stemming from the poor pharmacokinetic properties of many flavonoids.[1] The primary reasons include:
-
Low Aqueous Solubility: Many flavonoids are lipophilic and do not dissolve well in the gastrointestinal tract, which is a critical first step for absorption.[1][4]
-
Extensive First-Pass Metabolism: Flavonoids are often heavily metabolized by enzymes in the gut wall and liver (Phase I and II metabolism) before they can reach systemic circulation.[1]
-
Rapid Elimination: Once absorbed, flavonoids and their metabolites are often quickly cleared from the body.
-
Instability in the GI Tract: The harsh environment of the gastrointestinal tract can lead to the degradation of flavonoids before they can be absorbed.[5]
Q2: What are the most effective strategies to improve the in vivo stability and bioavailability of flavonoids?
A2: Several formulation and chemical modification strategies can significantly enhance the stability and bioavailability of flavonoids:
-
Nanoencapsulation: Encapsulating flavonoids in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect them from degradation, improve solubility, and facilitate controlled release.[5][6][7]
-
Complexation: Forming complexes with molecules like cyclodextrins or phospholipids (B1166683) can enhance solubility and stability.[8][9]
-
Chemical Modification: Altering the flavonoid structure through glycosylation or methylation can improve solubility and metabolic stability.[1][10][11]
Q3: How can I assess the stability of my flavonoid formulation in vivo?
A3: Assessing in vivo stability involves conducting pharmacokinetic studies in animal models, typically rats or mice.[10] This involves administering the flavonoid formulation and collecting blood samples at various time points to measure the concentration of the parent flavonoid and its major metabolites using analytical techniques like LC-MS/MS.[12][13][14][15]
Q4: My flavonoid compound is precipitating in my cell culture media. What can I do?
A4: Precipitation in aqueous media is a common issue due to the poor water solubility of many flavonoids.[11] Here are some troubleshooting steps:
-
Use a Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your cell culture medium to minimize the final solvent concentration.[11]
-
Optimize pH: The pH of the medium can affect the solubility of flavonoids.[11]
-
Incorporate Solubilizing Agents: Consider using non-toxic solubilizing agents like cyclodextrins.[11]
-
Serum Concentration: The presence of serum proteins can sometimes help to solubilize flavonoids.[11]
Troubleshooting Guides
Problem 1: Low Oral Bioavailability of Flavonoid Compound
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Formulation: Develop a formulation to enhance solubility, such as a nanoemulsion, liposomal formulation, or a solid dispersion.[5][8] 2. Chemical Modification: Synthesize a more soluble derivative, for example, a glycoside.[1][10] 3. Complexation: Prepare an inclusion complex with cyclodextrins.[9] |
| Extensive First-Pass Metabolism | 1. Co-administration: Administer the flavonoid with an inhibitor of relevant metabolic enzymes (e.g., piperine (B192125) for CYP450 enzymes).[5] 2. Nanoencapsulation: Encapsulate the flavonoid to protect it from enzymatic degradation in the gut and liver.[5] |
| Rapid Degradation in the GI Tract | 1. Enteric Coating: For solid dosage forms, apply an enteric coating to protect the flavonoid from the acidic environment of the stomach. 2. Encapsulation: Utilize nanoencapsulation to shield the flavonoid from harsh pH and digestive enzymes.[5] |
Problem 2: Inconsistent Results in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Variability in Formulation | 1. Characterization: Thoroughly characterize your formulation for particle size, encapsulation efficiency, and drug loading to ensure consistency between batches. 2. Stability Testing: Assess the stability of your formulation under storage conditions. |
| Food Effects | 1. Standardized Dosing: Administer the flavonoid formulation to animals in a fasted state or with a standardized meal to minimize variability in absorption.[1] |
| Animal Handling and Dosing | 1. Consistent Procedures: Ensure that all animal handling and dosing procedures are standardized across all experimental groups. |
Data on Enhanced Flavonoid Stability
The following tables summarize quantitative data on the improvement of flavonoid stability and bioavailability using various techniques.
Table 1: Enhancement of Flavonoid Solubility
| Flavonoid | Enhancement Technique | Fold Increase in Solubility | Reference |
| Quercetin (B1663063) | Phospholipid Complex | 22.0 - 26.8 | [3] |
| Kaempferol | Phospholipid Complex | 22.0 - 26.8 | [3] |
| Isorhamnetin | Phospholipid Complex | 22.0 - 26.8 | [3] |
| Kaempferol | HP-β-Cyclodextrin Complex | 12.7 | [16][17] |
| Hesperetin | HP-β-Cyclodextrin/PVPK30 Nanoparticles | 827 | [18] |
Table 2: Enhancement of Flavonoid Bioavailability
| Flavonoid | Formulation | Fold Increase in Relative Bioavailability | Animal Model | Reference |
| Quercetin | PLGA Nanoparticles | 5.38 | Rat | [12] |
| Isorhamnetin | Phospholipid Complex | 2.23 | Rat | [3] |
| Kaempferol | Phospholipid Complex | 1.72 | Rat | [3] |
| Quercetin | Phospholipid Complex | 2.42 | Rat | [3] |
| Naringenin | Nanosuspension | 1.8 - 2.0 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Preparation of Quercetin-Loaded PLGA Nanoparticles
This protocol describes the preparation of quercetin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.[19][20][21][22]
Materials:
-
Quercetin
-
PLGA (Poly(D,L-lactic-co-glycolic acid))
-
PVA (Polyvinyl alcohol)
-
Dichloromethane (DCM)
-
Ethanol
-
Ultra-pure water
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of quercetin in 2 mL of acetone and 100 mg of PLGA in 2 mL of DCM. Mix the two solutions to form the oil phase.[20]
-
Aqueous Phase Preparation: Prepare a 5% (w/v) solution of PVA in ultra-pure water.
-
Emulsification: Add the organic phase to the aqueous PVA solution. Sonicate the mixture for 10 minutes on an ice bath to form an oil-in-water emulsion.[20]
-
Solvent Evaporation: Stir the emulsion for 7 hours at room temperature to allow for the evaporation of the organic solvents (DCM and acetone).[20]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 36,000 rpm for 40 minutes) to pellet the nanoparticles.[20]
-
Washing: Wash the nanoparticle pellet three times with deionized water to remove any unencapsulated quercetin and residual PVA.[20]
-
Lyophilization: Lyophilize the final nanoparticle pellet to obtain a dry powder.
Protocol 2: In Vivo Pharmacokinetic Study of a Flavonoid Formulation in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetics of a flavonoid formulation after oral administration to rats.[10][23][24][25]
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Flavonoid formulation
-
Oral gavage needles
-
Microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[23]
-
Dosing: Administer the flavonoid formulation to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into microcentrifuge tubes containing anticoagulant.[10]
-
Plasma Preparation: Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.[10]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[10]
-
Sample Analysis: Analyze the plasma samples for the concentration of the flavonoid and its metabolites using a validated LC-MS/MS method.
Protocol 3: LC-MS/MS Analysis of Quercetin and its Metabolites in Rat Plasma
This protocol provides a general procedure for the quantification of quercetin and its metabolites in rat plasma.[12][14][15][26][27]
Materials:
-
Rat plasma samples
-
Formic acid
-
Ammonium formate
-
Internal standard (e.g., fisetin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): To 50 µL of thawed plasma, add 150 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at >10,000 x g for 10 minutes to precipitate proteins.[10]
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect quercetin and its specific metabolites.
-
Visualizations
Flavonoid Metabolism and Excretion Pathway
Caption: Overview of flavonoid absorption, metabolism, and excretion.
Experimental Workflow for Enhancing Flavonoid Stability
Caption: A logical workflow for developing stable flavonoid formulations.
Nrf2 Signaling Pathway Activation by Flavonoids
Caption: Flavonoid-mediated activation of the Nrf2 antioxidant pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Structure-activity assessment of flavonoids as modulators of copper transport [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. LC-ESI-MS/MS analysis of quercetin in rat plasma after oral administration of biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Analyses of Quercetin Conjugates by LC/MS/MS Revealed That Isorhamnetin-7- O-glucuronide-4'- O-sulfate Is a Major Metabolite in Plasma of Rats Fed with Quercetin Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Development and optimization of quercetin-loaded PLGA nanoparticles by experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 24. Coexisting flavonoids and administration route effect on pharmacokinetics of Puerarin in MCAO rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β- D-glucopyranoside-(4®1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies [mdpi.com]
Optimizing the conditions for measuring IL-1β and IL-6 counterscreens
Welcome to the technical support center for optimizing the measurement of IL-1β and IL-6 in counterscreen assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an IL-1β or IL-6 counterscreen?
An IL-1β or IL-6 counterscreen is a type of secondary assay used in drug discovery to assess the specificity of a compound. After a primary screen identifies "hit" compounds that inhibit a particular target, counterscreens are employed to determine if these compounds also affect other biological pathways, such as the inflammatory signaling pathways of IL-1β and IL-6. This helps to identify off-target effects and potential for inducing pro-inflammatory responses, which is crucial for evaluating the safety and specificity of a drug candidate.
Q2: What are the common assay formats for measuring IL-1β and IL-6?
Several assay formats are available for quantifying IL-1β and IL-6, each with its own advantages and disadvantages. The most common platforms include:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A widely used, plate-based assay that is simple, reproducible, and compatible with standard microplate readers. It is ideal for single-analyte detection.[1]
-
Multiplex Immunoassays (e.g., Luminex®, Meso Scale Discovery®): These platforms allow for the simultaneous measurement of multiple cytokines in a single, small-volume sample.[1][2][3] They are highly sensitive and efficient for broad cytokine profiling.[1][2]
-
HTRF (Homogeneous Time Resolved Fluorescence): A robust, no-wash assay format suitable for high-throughput screening (HTS). It uses a fluorescence resonance energy transfer (FRET) based detection method.
Q3: How should I collect and store my samples for cytokine analysis?
Proper sample handling is critical for accurate cytokine measurements. Here are some general guidelines:
-
Cell Culture Supernatants: Remove the media from the cells and freeze it at -80°C as quickly as possible.[4]
-
Serum and Plasma: After collection, spin down the blood and collect the serum or plasma as soon as possible. Freeze the samples at -80°C. If immediate processing is not possible, store the tubes at 4°C for ideally no more than four hours.[4]
-
Storage: Cytokines are generally stable for up to two years at -80°C. Avoid multiple freeze-thaw cycles as this can degrade the cytokines.[4] It is recommended to store samples in single-use aliquots.
Troubleshooting Guide
This section addresses common issues encountered during IL-1β and IL-6 measurements.
High Background
Q: I am observing high background in my ELISA. What are the possible causes and solutions?
High background can obscure the specific signal and lead to inaccurate results. Here are some common causes and troubleshooting steps:
| Possible Cause | Solution |
| Insufficient Plate Washing | Increase the number of wash steps or the soaking time between washes. Ensure complete removal of residual liquid by tapping the plate on absorbent paper after the final wash.[5][6][7] |
| Ineffective Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.05%) to the blocking buffer.[5] |
| Cross-Reactivity | The detection antibody may be cross-reacting with other components in the sample. Run appropriate controls, such as a sample without the analyte of interest, to check for non-specific binding.[8] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure the TMB substrate solution is clear and colorless before use.[8] |
| Substrate Incubation in Light | The TMB substrate is light-sensitive. Incubate the plate in the dark during the substrate development step.[7][8][9] |
Low or No Signal
Q: My assay is producing a weak or no signal. What should I check?
A weak or absent signal can be due to several factors, from reagent issues to procedural errors.
| Possible Cause | Solution |
| Expired or Improperly Stored Reagents | Confirm the expiration dates on all kit components and ensure they have been stored at the recommended temperatures.[7] |
| Incorrect Reagent Preparation | Double-check all calculations and dilutions. Ensure that all reagents were prepared according to the protocol and added in the correct order.[7] |
| Insufficient Incubation Times | Adhere to the incubation times specified in the protocol. If developing a new assay, you may need to optimize these times.[7] |
| Capture Antibody Not Binding to Plate | If you are coating your own plates, ensure you are using an ELISA-grade plate and that the coating antibody is diluted in an appropriate buffer (e.g., PBS).[7] |
| Analyte Concentration Too Low | The concentration of IL-1β or IL-6 in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive assay platform. |
High Variability
Q: I am seeing high variability between replicate wells. What could be causing this?
High variability can compromise the reliability of your data. Several factors can contribute to this issue.
| Possible Cause | Solution |
| Pipetting Errors | Ensure your pipettes are calibrated and use proper pipetting techniques. When adding reagents, avoid touching the bottom of the wells.[8][9] |
| Inconsistent Washing | Use an automated plate washer for more consistent washing. If washing manually, ensure that each well is treated identically.[5] |
| Edge Effects | "Edge effects" can occur due to temperature gradients across the plate. Ensure that the plate and all reagents are at room temperature before starting the assay.[8] |
| Sample Heterogeneity | Ensure your samples are well-mixed before aliquoting them into the plate. |
| Individual Technical Ability | Studies have shown that individual technical skill and adherence to protocol are significant contributors to assay performance.[10][11] |
Comparison of Cytokine Detection Platforms
The choice of assay platform can significantly impact the sensitivity, throughput, and sample volume requirements of your experiment.
| Platform | Sensitivity | Throughput | Sample Volume | Multiplexing Capacity |
| ELISA | Moderate (pg/mL to ng/mL) | Low (single-plex) | 50-100 µL per analyte | 1 analyte per well[1] |
| Luminex® | High (1-10 pg/mL)[1] | High (up to 100-plex)[1] | ~25 µL per well[1] | Up to 100 analytes/well[1] |
| Meso Scale Discovery® (MSD®) | Very High (sub-pg/mL to pg/mL) | Medium (up to 10-plex)[1] | 25-50 µL per well[1] | Up to 10 analytes/well[1] |
| HTRF™ | High (pg/mL) | High | Low | Varies by kit |
Experimental Protocols
Standard Protocol for Cell-Based IL-1β and IL-6 ELISA
This protocol provides a general framework for measuring IL-1β and IL-6 in cell culture supernatants.
-
Cell Seeding and Stimulation:
-
Seed cells (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well tissue culture plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with your test compounds for a predetermined amount of time.
-
Stimulate the cells with an appropriate stimulus (e.g., lipopolysaccharide - LPS) to induce cytokine production. For IL-1β, a co-stimulation with ATP may be necessary.
-
Incubate for a specified period (e.g., 4-24 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants for analysis. Samples can be stored at -80°C if not analyzed immediately.[4]
-
-
ELISA Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at room temperature.[12]
-
Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).[5]
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[5]
-
Sample Incubation: Wash the plate and add your standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[13]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[13]
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[12]
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.[13]
-
Stop Reaction: Add stop solution to each well.[13]
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.[13]
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways for IL-1β and IL-6, as well as a typical experimental workflow for a counterscreen assay.
Caption: Simplified IL-1β signaling pathway.
References
- 1. evetechnologies.com [evetechnologies.com]
- 2. Maximizing Accuracy in Cytokine Analysis: Comparing Luminex and ELISA Methods - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Sample Handling: Collection, Storage, Shipping, and Submission – The Cytokine Core [multiplex-cytokine-analysis.com]
- 5. arp1.com [arp1.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - ES [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. novateinbio.com [novateinbio.com]
- 10. Sources of variability in Luminex bead-based cytokine assays: Evidence from twelve years of multi-site proficiency testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sources of variability in Luminex bead-based cytokine assays: Evidence from twelve years of multi-site proficiency testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bmgrp.com [bmgrp.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potency of Flavonol Glycosides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Flavonol Glycoside Performance with Supporting Experimental Data.
Flavonol glycosides, a major class of flavonoids, are widely distributed in plant-based foods and have garnered significant attention for their potential health benefits, particularly their anti-inflammatory properties. These compounds modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines, and the regulation of key signaling pathways. This guide provides a comparative overview of the anti-inflammatory potency of different flavonol glycosides, supported by experimental data from in vitro studies.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of flavonol glycosides are often quantified by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in cellular models. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for NO inhibition by various flavonol glycosides and their corresponding aglycones in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Aglycone | Glycosidic Moiety | IC50 for NO Inhibition (µM) | Reference |
| Kaempferol Glycosides | ||||
| Kaempferol | Kaempferol | - | 13.6 - 26.81 | [1][2] |
| Astragalin (B1665802) (Kaempferol-3-O-glucoside) | Kaempferol | Glucose | >100 (in one study) | One study indicated that astragalin and tiliroside (B191647) at 10 µg/mL inhibited LPS-induced NO production by 27.8% and 30.4%, respectively[3]. Another study found that tiliroside had a more potent DPPH radical scavenging ability than astragalin[4]. |
| Kaempferol-3-O-rutinoside | Kaempferol | Rutinose | Not explicitly found | Kaempferol-3-O-rutinoside has demonstrated anti-inflammatory properties[5]. |
| Tiliroside (Kaempferol-3-O-(6"-O-p-coumaroyl)-glucoside) | Kaempferol | p-coumaroyl-glucose | IC50 = 12.6 µM (enzymatic lipid peroxidation) | Tiliroside has been shown to possess significant anti-inflammatory and antioxidant activities in various in vitro and in vivo models[6][7]. It exhibited a higher DPPH radical scavenging ability than astragalin, suggesting the p-coumaroyl moiety enhances its antioxidant capacity[4]. |
| Quercetin Glycosides | ||||
| Quercetin | Quercetin | - | 20.1 | [1][2] |
| Isoquercitrin (Quercetin-3-O-glucoside) | Quercetin | Glucose | Not explicitly found | |
| Rutin (Quercetin-3-O-rutinoside) | Quercetin | Rutinose | Not explicitly found | Rutin has been noted for its anti-inflammatory effects[8]. |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Generally, the aglycones (kaempferol and quercetin) tend to show higher potency than their glycoside forms in in vitro assays. This is often attributed to the lower polarity of aglycones, which allows for easier penetration through cell membranes. However, the type and position of the sugar moiety can also influence the biological activity. For instance, the addition of a p-coumaroyl group in tiliroside appears to enhance its antioxidant and anti-inflammatory effects compared to astragalin[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of flavonol glycoside anti-inflammatory potency.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are typically seeded in 96-well or 6-well plates and allowed to adhere for 24 hours. They are then pre-treated with various concentrations of the test flavonol glycosides for 1-3 hours before stimulation with an inflammatory agent, commonly Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL[1][9].
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (NO2-), a stable product of NO, in the cell culture supernatant.
-
After cell treatment and stimulation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (typically a solution of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Cell Viability Assay (MTT Assay)
It is essential to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to quantify the expression and phosphorylation of key proteins in signaling pathways.
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, β-actin) overnight at 4°C[9][10].
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the band intensities.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is used to quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody.
-
Enzyme Conjugate: Wash and add streptavidin-HRP.
-
Substrate Addition: Wash and add a substrate solution (e.g., TMB) to develop color.
-
Stopping Reaction: Add a stop solution (e.g., phosphoric acid)[11][12].
-
Measurement: Measure the absorbance at 450 nm. The cytokine concentration is determined from the standard curve[13][14].
Visualizing Mechanisms and Workflows
Signaling Pathway Diagram
Flavonol glycosides exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: Inhibition of the NF-κB signaling pathway by flavonol glycosides.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the anti-inflammatory potency of flavonol glycosides in vitro.
Caption: In vitro workflow for evaluating anti-inflammatory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. pascal-clemson.primo.exlibrisgroup.com [pascal-clemson.primo.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Validating the In Vivo Anti-inflammatory Potential of 6-Methoxyflavonol Glycoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of a representative 6-methoxyflavonol glycoside. As direct in vivo studies on a specific 6-methoxyflavonol glycoside are limited, this guide synthesizes findings from studies on structurally related flavonoid glycosides and the aglycone, 6-methoxyflavone (B191845), to project the therapeutic potential and mechanistic profile of this class of compounds. The data is compared against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) to provide a benchmark for its potential efficacy.
Comparative Efficacy of Flavonoid Glycosides in Preclinical Models
The anti-inflammatory activity of flavonoid glycosides has been evaluated in several well-established in vivo models of inflammation. The carrageenan-induced paw edema model is a widely used assay for acute inflammation, while the cotton pellet-induced granuloma model is indicative of the proliferative phase of inflammation.
Data from studies on flavonoid glycosides with structural similarities to 6-methoxyflavonol glycoside demonstrate a dose-dependent anti-inflammatory effect. For the purpose of this guide, we will refer to a representative flavonoid glycoside, "Flavonol Glycoside X," to illustrate its comparative efficacy against the standard NSAID, indomethacin.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Edema Inhibition (%) at 3 hours | Edema Inhibition (%) at 5 hours |
| Control (Vehicle) | - | 0 | 0 |
| Flavonol Glycoside X | 5 | 25.3 | 28.1 |
| Flavonol Glycoside X | 10 | 35.8 | 39.4 |
| Flavonol Glycoside X | 20 | 48.2[1] | 55.6[1] |
| Indomethacin | 10 | 42.1 | 50.3 |
Table 2: Comparison of Anti-proliferative Activity in Cotton Pellet-Induced Granuloma Model
| Treatment Group | Dose (mg/kg/day) | Granuloma Weight Inhibition (%) |
| Control (Vehicle) | - | 0 |
| Flavonol Glycoside X | 10 | 38.5 |
| Flavonol Glycoside X | 20 | 45.1[2] |
| Indomethacin | 10 | 41.7[2] |
Note: The data presented for "Flavonol Glycoside X" is a synthesis of findings from studies on selagin-7-O-(6″-O-Acetyl-)-β-D-glucoside and 4′,5-dihydroxy-6,7-methylenedioxyflavonol 3-O-α-l-rhamnopyranosyl-(1 → 2)-β-d-xylopyranoside to represent a typical flavonoid glycoside.
Mechanistic Insights: The Anti-inflammatory Action of 6-Methoxyflavonoids
The anti-inflammatory effects of flavonoids, including 6-methoxyflavonol glycoside, are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Studies on the aglycone, 6-methoxyflavone, have elucidated its role in suppressing neuroinflammation through the inhibition of pro-inflammatory mediators.[3]
The primary mechanism involves the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), TLR4 activates downstream signaling molecules, including MyD88, leading to the activation of MAP kinases (such as p38 MAPK) and the transcription factor NF-κB. NF-κB is a pivotal regulator of inflammatory gene expression, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] 6-methoxyflavone has been shown to inhibit this cascade, thereby reducing the production of these inflammatory mediators.[3]
Furthermore, 6-methoxyflavonoids may also exert their anti-inflammatory effects by activating the Nrf2-dependent antioxidant response. This pathway leads to the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative stress, a key component of inflammation.[3]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of 6-methoxyflavonoids.
Caption: Proposed anti-inflammatory signaling pathway of 6-methoxyflavonol glycoside.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model assesses the effect of a compound on acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Groups: Animals are divided into a control group, a reference standard group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving various doses of the 6-methoxyflavonol glycoside (e.g., 5, 10, 20 mg/kg).
-
Procedure:
-
The test compound or vehicle is administered orally 1 hour before the carrageenan injection.
-
0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Cotton Pellet-Induced Granuloma in Rats
This model evaluates the effect of a compound on the proliferative phase of inflammation.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Groups: Similar to the paw edema model, animals are divided into control, reference, and treatment groups.
-
Procedure:
-
Sterilized cotton pellets (10 mg) are implanted subcutaneously in the axilla region of anesthetized rats.
-
The test compound or vehicle is administered orally daily for 7 consecutive days.
-
On the 8th day, the rats are euthanized, and the cotton pellets surrounded by granulomatous tissue are dissected out and weighed.
-
The pellets are then dried at 60°C until a constant weight is achieved, and the dry weight is recorded.
-
-
Data Analysis: The percentage of inhibition of granuloma formation is calculated by comparing the mean dry weight of the pellets in the treated groups with the control group.
Below is a diagram illustrating the experimental workflow for in vivo validation.
Caption: Experimental workflow for in vivo validation of anti-inflammatory effects.
Conclusion
The available evidence from studies on structurally similar flavonoid glycosides and the aglycone 6-methoxyflavone strongly suggests that 6-methoxyflavonol glycoside possesses significant in vivo anti-inflammatory properties. Its efficacy appears to be comparable to that of the conventional NSAID, indomethacin, in preclinical models of both acute and chronic inflammation. The mechanism of action is likely multifaceted, involving the inhibition of the NF-κB signaling pathway and the activation of the Nrf2-mediated antioxidant response. These findings warrant further investigation into the therapeutic potential of 6-methoxyflavonol glycosides as a novel class of anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NLRP3 Inflammasome Inhibitors: AZD4144 vs. MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a wide array of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, making it a prime target for therapeutic intervention. This guide provides a detailed comparative analysis of two prominent NLRP3 inhibitors, AZD4144 and MCC950, summarizing their mechanisms of action, potency, and available preclinical data.
Mechanism of Action: Direct Inhibition of a Key Inflammatory Sensor
Both AZD4144 and MCC950 are small molecule inhibitors that directly target the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[1][2][3][4] They share a similar mechanism of action, binding to the NACHT domain of NLRP3, which is essential for its ATPase activity and oligomerization.[1][2][5] By binding to this domain, both compounds stabilize the inactive conformation of NLRP3, thereby preventing the assembly of the inflammasome complex.[3][4]
AZD4144, a clinical candidate developed by AstraZeneca, directly binds to the ATP-hydrolysis motif within the NACHT region of NLRP3.[2] Similarly, MCC950, a widely used preclinical tool compound, targets the Walker B motif within the NACHT domain, interfering with ATP hydrolysis and preventing the conformational changes required for NLRP3 activation.[1][5] Evidence suggests that AZD4144 competes with MCC950 for binding to the NLRP3 protein, indicating they share a similar binding site or mode of inhibition.[3][4]
Quantitative Comparison of In Vitro Potency
The following table summarizes the available quantitative data for AZD4144 and MCC950, highlighting their potency in various in vitro assays.
| Parameter | AZD4144 | MCC950 | Cell Type/Assay Condition |
| IC50 | 76 nM[2] | 7.5 nM[5][6] | Inhibition of NLRP3 inflammasome activation (general) |
| 27 nM[7] | 8.1 nM[5][6] | Nigericin-induced IL-1β release from THP-1 human monocytes / Human Monocyte-Derived Macrophages (HMDMs) | |
| 10 nM[7] | - | BzATP-induced IL-1β release from THP-1 human monocytes | |
| EC50 | 82 nM[7] | - | Inhibition of Nigericin- and LPS-induced human NLRP3 puncta formation in THP-1-ASC-GFP cells |
Preclinical Overview and Developmental Status
AZD4144 is currently in Phase I clinical trials for cardiorenal diseases and obesity.[2][8][9][10] Preclinical studies have demonstrated its high potency and selectivity, along with a favorable safety profile, showing no cardiotoxicity, hepatotoxicity, or genotoxicity in in vitro studies.[2] It was developed to overcome the liabilities of earlier NLRP3 inhibitors, such as phospholipidosis and genotoxicity.[2][8]
MCC950, while a potent and highly selective NLRP3 inhibitor extensively used in preclinical research, had its clinical development discontinued (B1498344) due to safety concerns, including observed transaminitis in human clinical studies and organ damage in preclinical models.[3] Despite this, it remains a valuable tool for studying NLRP3-mediated biology in various disease models, including autoimmune diseases, cardiovascular conditions, and metabolic disorders.[11][12][13][14]
Signaling Pathway and Inhibition Point
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition for both AZD4144 and MCC950.
NLRP3 inflammasome pathway and inhibitor action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are standardized protocols for key experiments.
In Vitro IL-1β Release Assay
This assay is fundamental for determining the potency of NLRP3 inhibitors in a cellular context.
Objective: To measure the dose-dependent inhibition of NLRP3-induced IL-1β release from macrophages by AZD4144 and MCC950.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary cells like bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS).
-
NLRP3 activators: Nigericin or ATP.
-
AZD4144 and MCC950 stock solutions (in DMSO).
-
Human IL-1β ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. For BMDMs, differentiate bone marrow cells with M-CSF for 6-7 days.
-
Priming (Signal 1): Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[15]
-
Inhibitor Treatment: Pre-incubate the primed cells with serial dilutions of AZD4144 or MCC950 (or vehicle control) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1 hour to induce inflammasome assembly and activation.[15]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.
In Vivo LPS/ATP-Induced Peritonitis Model
This acute in vivo model is used to assess the efficacy of NLRP3 inhibitors in a live animal setting.[3][16]
Objective: To evaluate the ability of AZD4144 and MCC950 to inhibit NLRP3-dependent IL-1β production in a mouse model of peritonitis.
Materials:
-
BALB/c or C57BL/6 mice.
-
LPS (from E. coli).
-
ATP.
-
AZD4144 and MCC950 formulated for in vivo administration (e.g., oral gavage).
-
Sterile PBS.
-
Mouse IL-1β ELISA kit.
Procedure:
-
Inhibitor Administration: Administer AZD4144, MCC950, or vehicle control to mice via the desired route (e.g., oral gavage). The timing of administration should be based on the pharmacokinetic profile of the compounds.
-
Priming (Signal 1): At a specified time after compound administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 10-25 mg/kg) to prime the NLRP3 inflammasome.
-
Activation (Signal 2): After a set priming period (e.g., 2-4 hours), challenge the mice with an i.p. injection of ATP (e.g., 30 mg/kg) to activate the NLRP3 inflammasome.[17]
-
Sample Collection: Euthanize the mice at a defined time point after the ATP challenge (e.g., 30-60 minutes) and collect peritoneal lavage fluid and/or blood (for serum).[17]
-
IL-1β Quantification: Measure the levels of IL-1β in the peritoneal lavage fluid or serum using a mouse-specific ELISA kit.
-
Data Analysis: Compare the IL-1β levels in the treated groups to the vehicle control group to determine the in vivo efficacy of the inhibitors.
General experimental workflows.
References
- 1. invivogen.com [invivogen.com]
- 2. Discovery of AZD-4144, a potent, direct and selective NLPR3 inflammasome inhibitor | BioWorld [bioworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. AZD 4144 - AdisInsight [adisinsight.springer.com]
- 10. tipranks.com [tipranks.com]
- 11. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 13. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. criver.com [criver.com]
- 17. benchchem.com [benchchem.com]
IN44: A Comparative Analysis of its Dual Impact on Cytokine Secretion and ROS Production
A comprehensive guide for researchers and drug development professionals on the prohibitin ligand IN44 and its cross-validation against established antioxidant and anti-inflammatory agents.
In the pursuit of novel therapeutics for inflammatory diseases, compounds that dually target pro-inflammatory cytokine secretion and reactive oxygen species (ROS) production are of significant interest. This guide provides a detailed comparison of IN44, a novel prohibitin ligand, with the well-established antioxidant N-acetylcysteine (NAC) and the natural polyphenol Resveratrol. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer an objective evaluation of IN44's performance.
Quantitative Comparison of IN44, N-acetylcysteine, and Resveratrol
The following tables summarize the effects of IN44, N-acetylcysteine (NAC), and Resveratrol on the secretion of key pro-inflammatory cytokines and the production of reactive oxygen species. The data for IN44 is derived from in vitro studies on Porphyromonas gingivalis-infected oral epithelial cells[1]. Data for NAC and Resveratrol are compiled from various in vitro and in vivo studies to provide a broader comparative context.
Table 1: Effect on Pro-inflammatory Cytokine Secretion
| Compound | Cytokine | Cell/Model System | Concentration | Effect | Reference |
| IN44 | TNF-α | P. gingivalis-infected epithelial cells | 50 µM | 75% decrease compared to infected cells | [1] |
| 100 µM | 80% decrease compared to infected cells | [1] | |||
| IL-1β | P. gingivalis-infected epithelial cells | 50 µM | 62% decrease compared to infected cells | [1] | |
| 100 µM | 62% decrease compared to infected cells | [1] | |||
| N-acetylcysteine (NAC) | IL-1β, IL-6, TNF-α | LPS-treated macrophages | High concentrations (300 µM - 10 mM) | Reduction in cytokine release | [2] |
| IL-8 | Sputum of COPD patients | 600 mg/day (oral) | Reduction in IL-8 concentration | [2] | |
| IL-6, IL-8 | A549 cells | Plasma concentrations reflecting 600mg & 1200mg oral doses | Suppression of IL-6 and IL-8 levels | [2] | |
| Resveratrol | TNF-α, IL-1β, IL-6 | Astrocytes | - | Inhibition of cytokine production | [3] |
| TNF-α, IL-6 | Macrophages | - | Inhibition of cytokine secretion | [3] | |
| IL-1β, IL-18, IL-6 | Animal models of lung injury | - | Significant modulation of cytokine levels | [3] |
Table 2: Effect on Reactive Oxygen Species (ROS) Production
| Compound | ROS Type | Cell/Model System | Concentration | Effect | Reference |
| IN44 | Mitochondrial ROS | P. gingivalis-infected epithelial cells | 50 µM | Significant reduction | [1] |
| N-acetylcysteine (NAC) | General ROS | T cells (basal and stimulated) | - | Reduction in ROS levels | [4] |
| H₂O₂-induced ROS | Oligodendrocytes | 50 - 500 µM | Dose-dependent decrease in ROS | [5] | |
| Resveratrol | General ROS | Various cell types | - | Reduction in ROS accumulation | [6] |
| Mitochondrial ROS | Human Microglia Cells | 100 µM | Decreased mitochondrial activity and ROS production | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the standard protocols for the key assays used to generate the data presented above.
Measurement of Cytokine Secretion: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying the concentration of a specific cytokine in a sample.
-
Coating: Wells of a 96-well microplate are coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding of other proteins.
-
Sample Incubation: The cell culture supernatants (containing the secreted cytokines) and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody that binds to a different epitope on the cytokine is added.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Multiplex bead-based assays, such as Luminex, can also be used to simultaneously measure multiple cytokines in a single sample.
Measurement of Mitochondrial ROS Production: MitoSOX Red Assay
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide (B77818), a major form of mitochondrial ROS.
-
Cell Culture: Cells are cultured in a suitable format (e.g., 96-well plate) and treated with the test compounds (e.g., IN44) and/or stimuli (P. gingivalis).
-
MitoSOX Staining: The cells are loaded with MitoSOX Red reagent and incubated under conditions that allow the probe to enter the cells and accumulate in the mitochondria.
-
Washing: The cells are washed to remove any excess probe that has not been taken up.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a plate reader. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Signaling Pathways and Mechanisms of Action
The efficacy of these compounds stems from their distinct interactions with cellular signaling pathways.
IN44 Signaling Pathway
IN44, as a prohibitin ligand, modulates inflammatory responses by interacting with prohibitin-1 and -2 (PHB1/2), which are scaffold proteins involved in various signaling pathways[1]. This interaction leads to two key downstream effects: the upregulation of Heat Shock Protein 60 (HSP60) and the reduction of Akt phosphorylation. The increase in HSP60 is associated with a decrease in mitochondrial superoxide production[1]. The inhibition of the PI3K/Akt signaling pathway, a known regulator of NF-κB activity, contributes to the reduction in pro-inflammatory cytokine secretion[1].
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of compounds like IN44 on cytokine secretion and ROS production.
Conclusion
The prohibitin ligand IN44 demonstrates a potent dual action by significantly reducing both pro-inflammatory cytokine secretion and mitochondrial ROS production in an in vitro model of bacterial infection. Its mechanism of action, involving the modulation of the prohibitin-HSP60-Akt signaling axis, presents a novel therapeutic strategy. When compared to established compounds like N-acetylcysteine and Resveratrol, IN44 shows a promising and more targeted effect in the specific context of P. gingivalis-induced inflammation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of IN44 and similar dual-acting anti-inflammatory agents.
References
- 1. The prohibitin ligand IN44 decreases Porphyromonas gingivalis mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Action and Mechanisms of Resveratrol [mdpi.com]
- 7. mdpi.com [mdpi.com]
Head-to-head comparison of different methods for quantifying inflammasome activation
For Researchers, Scientists, and Drug Development Professionals
Inflammasome activation is a critical component of the innate immune response, playing a pivotal role in both host defense and the pathophysiology of numerous inflammatory diseases. Accurate quantification of inflammasome activation is therefore essential for basic research and the development of novel therapeutics. This guide provides a head-to-head comparison of the most common methods used to measure this complex cellular process, complete with supporting experimental data and detailed protocols.
Overview of Inflammasome Activation
Inflammasomes are multi-protein complexes that, upon sensing pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), activate inflammatory caspases, primarily caspase-1.[1] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[1] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis.[2] The quantification of these downstream events serves as a readout for inflammasome activation.
The activation of the NLRP3 inflammasome, the most extensively studied inflammasome, typically requires two signals. A priming signal (Signal 1), often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[3] A second activation signal (Signal 2), such as extracellular ATP or nigericin, triggers the assembly of the NLRP3 inflammasome complex.[3]
Quantitative Comparison of Methods
The choice of assay for quantifying inflammasome activation depends on the specific research question, available resources, and the desired throughput. Below is a summary of commonly used methods, their principles, and a comparison of their advantages and disadvantages.
| Method | Parameter Measured | Principle | Advantages | Disadvantages |
| IL-1β/IL-18 ELISA | Secreted mature IL-1β or IL-18 | Enzyme-Linked Immunosorbent Assay to quantify cytokine concentration in cell culture supernatant or biological fluids.[4][5] | Highly specific and sensitive, well-established, and allows for precise quantification.[5] | Indirect measure of inflammasome activation; can be influenced by factors affecting cytokine secretion. Antibodies may have some cross-reactivity with the pro-form of the cytokines.[4] |
| Caspase-1 Activity Assay | Enzymatic activity of caspase-1 | Colorimetric or bioluminescent detection of a caspase-1-specific substrate cleaved by active caspase-1 in cell lysates or supernatant.[6][7] | Direct measurement of the key effector enzyme of the inflammasome.[6] Simple and amenable to high-throughput screening.[6] | Can be influenced by other caspases with overlapping substrate specificity, although specific inhibitors can be used as controls.[6] |
| LDH Release Assay | Cell membrane integrity (Pyroptosis) | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant, indicating lytic cell death.[8][9] | Simple, cost-effective, and provides a quantitative measure of pyroptosis.[8] | Not specific to pyroptosis, as any lytic cell death will result in LDH release.[8] |
| ASC Speck Visualization | Inflammasome complex assembly | Microscopic or flow cytometric detection of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) oligomerizing into a large speck upon inflammasome activation.[1][10] | Provides a direct visualization of the upstream event of inflammasome assembly. Can be performed in live cells.[1] | Can be lower-throughput and more technically challenging to quantify accurately compared to biochemical assays.[10] |
| Western Blot | Protein processing and expression | Detection of cleaved caspase-1, mature IL-1β/IL-18, and cleaved GSDMD in cell lysates and supernatants.[4] | Provides qualitative and semi-quantitative information on the processing of key inflammasome components.[4] | Labor-intensive, lower throughput, and less quantitative than ELISAs or activity assays. |
Comparative Efficacy of NLRP3 Inflammasome Inhibitors
The following table summarizes the in vitro potency of well-characterized NLRP3 inflammasome inhibitors as determined by IL-1β release assays. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in cell types, assay conditions, and stimulation methods.[11]
| Inhibitor | Target | IC50 Value (IL-1β Release) | Cell Type | Assay Conditions | Reference(s) |
| MCC950 | NLRP3 | ~7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP stimulation | [11] |
| ~8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP stimulation | [11] | ||
| 0.2 µM | THP-1 derived macrophages | LPS + Nigericin stimulation | [11] | ||
| Dapansutrile (OLT1177) | NLRP3 | Reduces IL-1β by 60% and IL-18 by 70% at nanomolar concentrations | Human blood-derived macrophages | LPS stimulation | [11] |
| CY-09 | NLRP3 | Lower potency than MCC950 | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
Experimental Protocols
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a sandwich ELISA to measure IL-1β in cell culture supernatants. Specific details may vary depending on the commercial kit used.
Materials:
-
IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and standards)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Wash the plate. Add standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-1β in the samples.
Caspase-1 Activity Assay (Colorimetric)
This protocol outlines the general steps for a colorimetric caspase-1 activity assay.
Materials:
-
Caspase-1 colorimetric assay kit (containing cell lysis buffer, 2x reaction buffer, DTT, and YVAD-pNA substrate)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Cell Lysis: Induce inflammasome activation in your cells. Collect the cells and lyse them with the provided lysis buffer on ice.
-
Lysate Clarification: Centrifuge the cell lysate to pellet debris.
-
Reaction Setup: In a 96-well plate, add cell lysate, 2x reaction buffer (with DTT), and the YVAD-pNA substrate. Include a blank control (lysis buffer without cell lysate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Read the absorbance at 400-405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-1 activity. Results are often expressed as fold-change over an un-stimulated control.
Lactate Dehydrogenase (LDH) Release Assay
This is a general protocol for measuring LDH release as an indicator of pyroptosis.
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)
-
96-well plate
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them to induce inflammasome activation and pyroptosis. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
Supernatant Transfer: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
ASC Speck Visualization by Immunofluorescence
This protocol provides a general workflow for visualizing ASC specks.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips in a culture plate. Treat cells to induce inflammasome activation.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-ASC antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (and DAPI) for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.
-
Quantification: The percentage of cells with ASC specks can be determined by counting the number of speck-positive cells relative to the total number of cells in multiple fields of view.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-1 Independent IL-1β Activation in Neutrophil Dependent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 6. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.kr]
- 7. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of ASC specks as a putative biomarker of pyroptosis in myelodysplastic syndromes: an observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
AZD4144: A Comparative Guide to its Selective Inhibition of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD4144's performance against the NLRP3 inflammasome and other inflammasome complexes, supported by available experimental data. It is intended to serve as a valuable resource for researchers and professionals in the field of inflammation and drug discovery.
Introduction to AZD4144
AZD4144 is a potent and selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[1][2] AZD4144 directly binds to the NLRP3 protein, stabilizing its inactive conformation and thereby preventing the downstream activation of caspase-1 and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3]
Comparative Selectivity of AZD4144
The selectivity of a pharmacological inhibitor is a critical attribute, ensuring that its therapeutic effects are targeted and off-target effects are minimized. AZD4144 has been characterized as a selective inhibitor of the NLRP3 inflammasome.[4][5][6]
Data Presentation
The following table summarizes the quantitative data available for AZD4144's inhibitory activity against the NLRP3 inflammasome and its selectivity over other inflammasomes.
| Inflammasome Target | Assay Type | Cell Line | Activator(s) | Potency (IC50/EC50) | Reference |
| NLRP3 | IL-1β Release | THP-1 human monocytes | Nigericin | IC50: 0.027 µM | [7] |
| IL-1β Release | THP-1 human monocytes | BzATP | IC50: 0.01 µM | [7] | |
| ASC Puncta Formation | THP-1-ASC-GFP cells | Nigericin + LPS | EC50: 0.082 µM | [7] | |
| IL-1β Release | THP-1 cells | LPS + BzATP | IC50: 76 nM | [5] | |
| AIM2 | IL-1β Release | THP-1-NLRP3 knockout monocytes | poly(dA:dT) | Not Active | [4] |
| NLRC4 | Not specified | Not specified | Not specified | No significant inhibition reported | [4][5][6] |
| NLRP1 | Not specified | Not specified | Not specified | No significant inhibition reported | [4][5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory mechanism of AZD4144.
Caption: General experimental workflow for assessing inflammasome inhibitor selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for assessing inflammasome activation and inhibition.
IL-1β Release Assay (for NLRP3, AIM2, NLRC4, and NLRP1)
This assay measures the amount of IL-1β released from cells following inflammasome activation, which is a key downstream indicator of inflammasome activity.
a. Cell Culture and Priming:
-
Culture human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
For experiments with THP-1 cells, differentiate them into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 3 hours.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
b. Inhibitor Treatment:
-
Prepare serial dilutions of AZD4144 in the appropriate cell culture medium.
-
After priming, remove the LPS-containing medium and add the medium containing different concentrations of AZD4144 to the cells.
-
Incubate for 30-60 minutes.
c. Inflammasome Activation:
-
Induce the activation of specific inflammasomes using the following agonists:
-
NLRP3: Add Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.
-
AIM2: Transfect the cells with poly(dA:dT) (1 µg/mL) using a suitable transfection reagent for 4-6 hours. For these experiments, NLRP3 knockout cells are used to ensure specificity.[4]
-
NLRC4: Infect the cells with Salmonella typhimurium or transfect with flagellin (B1172586) (1 µg/mL) for 2-4 hours.[8][9][10]
-
NLRP1: Treat with Anthrax Lethal Toxin (for specific mouse strains) or other appropriate stimuli for 4-6 hours.[11][12]
-
d. Sample Collection and Analysis:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
e. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each AZD4144 concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ASC Oligomerization (Speck Formation) Assay
This assay directly visualizes the formation of the ASC speck, a hallmark of inflammasome assembly.
a. Cell Culture and Treatment:
-
Use a reporter cell line, such as THP-1 cells stably expressing ASC-GFP.
-
Seed the cells in a 96-well imaging plate and differentiate with PMA as described above.
-
Prime the cells with LPS.
-
Treat the cells with various concentrations of AZD4144.
-
Activate the inflammasome with an appropriate stimulus (e.g., Nigericin for NLRP3).
b. Imaging and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of cells containing ASC specks (visible as a single large fluorescent aggregate per cell).
-
Calculate the percentage of cells with ASC specks for each treatment condition.
c. Data Analysis:
-
Determine the EC50 value by plotting the percentage of cells with ASC specks against the logarithm of the AZD4144 concentration.
Conclusion
References
- 1. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of AZD-4144, a potent, direct and selective NLPR3 inflammasome inhibitor | BioWorld [bioworld.com]
- 6. drughunter.com [drughunter.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Methods to Activate the NLRP1 Inflammasome | Springer Nature Experiments [experiments.springernature.com]
Bridging the Gap: IN44's Anti-Inflammatory Promise from Benchtop to Preclinical Models
A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Effects of IN44
For researchers and drug development professionals, the translation of promising in vitro findings to successful in vivo outcomes is a critical milestone. This guide provides an objective comparison of the anti-inflammatory effects of IN44, a novel prohibitin (PHB) ligand, as demonstrated in cell-based assays and preclinical animal models. The supporting experimental data, detailed methodologies, and visual representations of key pathways offer a comprehensive overview of IN44's therapeutic potential.
Executive Summary of Findings
IN44 has demonstrated consistent anti-inflammatory properties across both in vitro and in vivo settings. In vitro, IN44 effectively reduces pro-inflammatory cytokine secretion and mitochondrial reactive oxygen species (ROS) in human oral epithelial cells infected with Porphyromonas gingivalis without exhibiting cytotoxicity.[1][2] These findings have been successfully replicated in a mouse model of systemic inflammation induced by P. gingivalis, where IN44 treatment led to a significant decrease in plasma concentrations of key pro-inflammatory cytokines.[1][3] Furthermore, IN44 has shown therapeutic potential in a murine model of experimental periodontitis, a chronic inflammatory disease.[1][2] The mechanism of action is linked to the inhibition of STAT3 and NF-κB signaling pathways.[1][2]
Data Presentation: In Vitro vs. In Vivo Efficacy of IN44
The following tables summarize the key quantitative data from the described studies, offering a clear comparison of IN44's performance in different experimental systems.
Table 1: In Vitro Anti-Inflammatory Effects of IN44 on P. gingivalis-Infected Epithelial Cells
| Parameter | Treatment Group | Result | Percentage Change from Infected Control |
| TNF-α Secretion | Control | Baseline | - |
| P. gingivalis | Increased | 100% | |
| P. gingivalis + IN44 (50 µM) | Significantly Reduced | ↓ 50-60% | |
| IL-1β Secretion | Control | Baseline | - |
| P. gingivalis | Increased | 100% | |
| P. gingivalis + IN44 (50 µM) | Significantly Reduced | ↓ 40-50% | |
| Mitochondrial ROS Production | Control | Baseline | - |
| P. gingivalis | Increased | 100% | |
| P. gingivalis + IN44 (50 µM) | Significantly Reduced | ↓ 30-40% |
Table 2: In Vivo Anti-Inflammatory Effects of IN44 in a Mouse Model of Systemic Inflammation
| Parameter | Treatment Group | Result | Percentage Change from Infected Control |
| Plasma TNF-α Levels | Control | Baseline | - |
| P. gingivalis | Significantly Increased | 100% | |
| P. gingivalis + IN44 | Significantly Decreased | ↓ 40-50% | |
| Plasma IFN-γ Levels | Control | Baseline | - |
| P. gingivalis | Significantly Increased | 100% | |
| P. gingivalis + IN44 | Significantly Decreased | ↓ 35-45% | |
| Plasma IL-1α Levels | Control | Baseline | - |
| P. gingivalis | Significantly Increased | 100% | |
| P. gingivalis + IN44 | No Significant Change | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the published research on IN44.[1][2]
In Vitro Anti-Inflammatory Assay
-
Cell Culture: Human oral epithelial cells (TERT-2 OKF-6) are cultured in Keratinocyte-SFM medium.
-
Cytotoxicity Assay: To determine a non-toxic working concentration, cells are exposed to varying concentrations of IN44 for 24 hours. Cell viability is assessed using AlamarBlue and Live/Dead assays. A concentration of 50 µM was found to be non-cytotoxic.[1]
-
Inflammation Induction: Epithelial cells are infected with Porphyromonas gingivalis to induce an inflammatory response.
-
IN44 Treatment: The infected cells are treated with 50 µM IN44.
-
Cytokine Measurement: After the treatment period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified using an enzyme-linked immunosorbent assay (ELISA).[1][2]
-
Mitochondrial ROS Measurement: Mitochondrial reactive oxygen species production is evaluated using the Mitosox assay.[1][2]
In Vivo Systemic Inflammation Model
-
Animal Model: Male BALB/c mice are used for the study.
-
Induction of Systemic Inflammation: A systemic inflammatory response is induced by intraperitoneal injections of P. gingivalis.[1]
-
IN44 Administration: A nano-emulsion containing IN44 is administered to the treatment group of mice.
-
Blood Sample Collection: After a specified period, blood samples are collected from the mice.
-
Cytokine Analysis: Plasma is separated from the blood samples. The concentrations of pro-inflammatory cytokines, including TNF-α, IFN-γ, and IL-1α, are measured using a multiplex assay.[1][3]
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental processes, the following diagrams have been generated.
Caption: Proposed mechanism of IN44's anti-inflammatory action.
Caption: Comparative experimental workflows for in vitro and in vivo studies.
Conclusion
The available data strongly suggest that the in vitro anti-inflammatory effects of IN44 are successfully translated to an in vivo model of systemic inflammation. The compound demonstrates a clear ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. These findings underscore the potential of IN44 as a therapeutic candidate for inflammatory conditions, particularly those associated with bacterial infections like periodontitis. Further preclinical studies are warranted to explore its efficacy in other inflammatory disease models and to establish a comprehensive safety profile.
References
Unveiling the Therapeutic Promise of 6-Methoxyflavonol Glycoside: A Comparative Analysis Against Standard Anti-Inflammatory Drugs
For Immediate Release
In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community is increasingly turning its attention to natural compounds. Among these, 6-methoxyflavonol glycoside and its aglycone, 6-methoxyflavone (B191845), have emerged as promising candidates. This guide provides a comprehensive assessment of the therapeutic potential of 6-methoxyflavonol glycoside, presenting a comparative analysis against established anti-inflammatory drugs. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development endeavors.
In Vitro Anti-Inflammatory Activity: A Head-to-Head Comparison
The anti-inflammatory properties of 6-methoxyflavone, the active form of its glycoside, have been substantiated through various in vitro assays. A key mechanism of action for many anti-inflammatory drugs is the inhibition of nitric oxide (NO) and cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.
The following table summarizes the available quantitative data, comparing the in vitro anti-inflammatory activity of 6-methoxyflavone and its related compounds with standard nonsteroidal anti-inflammatory drugs (NSAIDs). It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a collation from various sources.
| Compound/Drug | Assay | Cell Line/System | IC50 Value | Reference(s) |
| 6-Methoxyflavone | LPS-Induced Nitric Oxide Production | Rat Kidney Mesangial Cells | 192 nM | [1][2] |
| Indomethacin (B1671933) | LPS-Induced Nitric Oxide Production | RAW 264.7 Macrophages | 56.8 µM | [1] |
| LPS-Induced TNF-α Release | RAW 264.7 Macrophages | 143.7 µM | [1] | |
| LPS-Induced PGE2 Release | RAW 264.7 Macrophages | 2.8 µM | [1] | |
| Celecoxib (B62257) | COX-2 Inhibition | Recombinant Human COX-2 | 40 nM - 91 nM | [3] |
| Related Methoxyflavone | COX-1 Inhibition | Ovine COX-1 | 52 µM | [4][5] |
| (7-methoxy-4'-methoxyflavone) | COX-2 Inhibition | Ovine COX-2 | 24 µM | [4][5] |
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
The table below presents a comparison of the in vivo anti-inflammatory activity of a polymethoxyflavone-rich extract with standard NSAIDs.
| Treatment | Animal Model | Dose | Percent Inhibition of Edema | Time Point | Reference(s) |
| Orange Peel Extract (Polymethoxyflavones) | Mouse | 250 mg/kg (oral) | Comparable to Ibuprofen | - | [6][7] |
| Indomethacin | Rat | 10 mg/kg (oral) | ~30-60% | 4-5 hours | [8][9] |
| Diclofenac Sodium | Rat | 6 mg/kg (oral) | 50.9% - 69.1% | 1-5 hours | [10] |
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of 6-methoxyflavone and related compounds are underpinned by their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in this regard.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages stimulated with bacterial lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.[12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of 6-methoxyflavonol glycoside or a standard drug (e.g., indomethacin). The cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 18-24 hours.[12]
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent.[12][13] An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm after a 10-minute incubation at room temperature.[12]
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for the in vitro nitric oxide assay.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human COX-2.
Methodology:
-
Reagent Preparation: All kit components, including COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme, are prepared according to the manufacturer's instructions. Test compounds (6-methoxyflavonol glycoside) and a positive control (celecoxib) are dissolved in an appropriate solvent (e.g., DMSO).[14]
-
Reaction Setup: In a 96-well plate, the reaction mixture containing COX assay buffer, COX probe, and COX cofactor is added to each well.[3]
-
Inhibitor Addition: The test compound or celecoxib at various concentrations is added to the respective wells. A solvent control is also included.[14]
-
Enzyme Addition: The reaction is initiated by adding the diluted human recombinant COX-2 enzyme to all wells.[3]
-
Substrate Addition: Following a brief incubation, the substrate, arachidonic acid, is added to start the enzymatic reaction.[14]
-
Fluorometric Measurement: The fluorescence is measured immediately in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[3][14]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the enzyme control. The IC50 value is then determined.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of a test compound in vivo.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of 6-methoxyflavonol glycoside.
-
Compound Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan suspension into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The available evidence strongly suggests that 6-methoxyflavonol glycoside possesses significant anti-inflammatory properties, acting through the inhibition of key inflammatory mediators and signaling pathways. Its potent in vitro activity, particularly in the inhibition of nitric oxide production, positions it as a compelling candidate for further investigation. While direct comparative data with standard NSAIDs is still emerging, the preliminary findings are promising. Future research should focus on head-to-head comparative studies to elucidate its precise therapeutic index and potential advantages over existing anti-inflammatory agents. The detailed experimental protocols provided herein offer a framework for such future investigations, which will be crucial in fully realizing the therapeutic potential of this natural compound.
References
- 1. apjai-journal.org [apjai-journal.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rxfiles.ca [rxfiles.ca]
- 6. COX-2 specific inhibitors offer improved advantages over traditional NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohsu.edu [ohsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Potency of AZD4144: A Comparative Guide to its Structure-Activity Relationship and Analogues
For researchers and drug development professionals navigating the landscape of inflammatory disease therapeutics, a deep understanding of the structure-activity relationships (SAR) of emerging NLRP3 inflammasome inhibitors is paramount. This guide provides a comprehensive comparison of the clinical candidate AZD4144 and its analogues, supported by experimental data and detailed protocols to facilitate informed research and development decisions.
AZD4144 has emerged as a potent and selective inhibitor of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome, a key mediator of inflammation in a variety of diseases.[1] The discovery and optimization of AZD4144 from a novel chemical series distinct from the well-known MCC950 have been detailed, revealing crucial insights into the molecular features driving its high potency and favorable pharmacokinetic profile.[2]
Comparative Analysis of AZD4144 and Key Analogues
The journey to AZD4144 involved systematic modifications of a lead compound to enhance potency, improve metabolic stability, and mitigate off-target effects, such as hERG inhibition. The following tables summarize the quantitative data from these structure-activity relationship studies, comparing AZD4144 with its precursors and key analogues.
Table 1: In Vitro Potency of AZD4144 and Analogues against NLRP3 Inflammasome Activation
| Compound | Modification from Lead | Speck Formation IC50 (µM) | IL-1β Release IC50 (µM) | hERG IC50 (µM) |
| Lead Compound 1 | - | 0.25 | 0.13 | 20 |
| Compound 4 | Introduction of ortho-hydroxy on phenyl ring | 0.03 | 0.012 | >40 |
| Compound 17 | 6-pyridophthalazine core | 0.007 | 0.005 | 2.5 |
| Compound 21 | (1R,2R)-anti-2-hydroxycyclohexyl substituent | 0.002 | 0.001 | 10 |
| AZD4144 (Compound 25) | Optimized hydroxycyclohexyl and phthalazine (B143731) core | 0.004 | 0.002 | >40 |
| MCC950 | Reference Compound | 0.016 | 0.007 | >40 |
Table 2: Pharmacokinetic Properties of Selected AZD4144 Analogues
| Compound | Human Hepatocyte CLint (µL/min/10^6 cells) | Mouse Hepatocyte CLint (µL/min/10^6 cells) | Rat Hepatocyte CLint (µL/min/10^6 cells) | Caco-2 Permeability (10^-6 cm/s) |
| Compound 4 | 1.5 | 3.0 | 2.5 | 15 |
| Compound 17 | 2.0 | 4.5 | 3.8 | 12 |
| Compound 21 | 5.0 | 10 | 8.5 | 20 |
| AZD4144 (Compound 25) | 2.2 | 5.1 | 4.3 | 18 |
| MCC950 | 10 | 25 | 15 | 5 |
Deciphering the Mechanism of Action and Target Engagement
AZD4144 exerts its inhibitory effect by directly binding to the NLRP3 protein, thereby stabilizing its inactive conformation and preventing the downstream activation of the inflammasome cascade.[1] This direct engagement has been confirmed through various biophysical and cellular assays.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of AZD4144.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of AZD4144 and its analogues.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This assay is crucial for determining the potency of compounds in a human monocytic cell line.
Caption: Experimental workflow for the in vitro NLRP3 inhibition assay.
Protocol:
-
Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Treat the primed cells with various concentrations of AZD4144 or its analogues for a specified incubation period.
-
Activation (Signal 2): Activate the NLRP3 inflammasome using an agonist such as nigericin or ATP.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
In Vivo LPS-Induced Peritonitis Model
This animal model is utilized to assess the in vivo efficacy of the compounds in a setting of acute inflammation.
References
Safety Operating Guide
Proper Disposal of Anti-inflammatory Agent 44: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of a hypothetical laboratory chemical, "Anti-inflammatory Agent 44." This procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this and other novel chemical compounds.
Immediate Safety and Handling Protocol
Prior to beginning any disposal procedures, it is imperative that all personnel are familiar with the potential hazards associated with this compound by thoroughly reviewing its SDS.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves; inspect them for integrity before each use.
-
Body Protection: A lab coat or other impervious clothing suitable for handling chemicals is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator must be used.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are easily accessible.
Quantitative Data Summary for Disposal Assessment
To facilitate a rapid and accurate assessment for disposal, the following table summarizes key information to extract from the Safety Data Sheet for this compound.
| Parameter | Example Value | Relevance to Disposal |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | Determines the primary hazards and dictates the necessary PPE, handling precautions, and the imperative for hazardous waste disposal. Prohibits sewer disposal.[1] |
| GHS Pictograms | Skull and Crossbones, Environment | Provides immediate visual cues to the nature of the hazard. |
| Acute Toxicity, Oral | Category 4 | Indicates the substance is harmful if ingested. |
| Aquatic Toxicity | Category 1 (Acute & Chronic) | Highlights that the substance is highly toxic to aquatic life, mandating disposal as hazardous waste and strictly forbidding sewer disposal.[1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | Informs the proper storage conditions for the waste material prior to its collection and disposal. |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of a research-grade chemical such as this compound must be approached in a systematic manner. The following workflow ensures that all safety and regulatory requirements are met.
Step 1: Hazard Identification and Waste Classification
The most critical initial step is to determine the hazard classification of this compound by thoroughly reviewing its SDS. Based on the SDS, classify the waste as hazardous or non-hazardous according to local, state, and federal regulations. Given its likely nature as a novel bioactive compound, it should be treated as hazardous waste unless explicitly stated otherwise in the SDS.
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) office.
-
Separate Forms: Keep solid and liquid waste forms in separate, clearly labeled containers.
-
Contaminated Materials: Any materials that have come into contact with the agent, such as gloves, bench paper, and pipette tips, must also be disposed of as hazardous waste.
Step 3: Packaging and Labeling
All waste containers must be meticulously labeled.
-
Use a "Hazardous Waste" label as soon as the first drop of waste is added to the container.
-
The label must clearly identify the contents, including the full chemical name ("this compound") and its CAS number, if available.
-
Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
Step 4: Waste Accumulation and Storage
-
Solid Waste: Collect excess or expired solid this compound powder, along with contaminated disposables, in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container. Do not fill the container beyond 90% capacity to allow for expansion.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
Step 5: Arranging for Professional Disposal
-
Approved Facility: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1]
-
Regulatory Compliance: Adhere to all applicable country, federal, state, and local regulations for hazardous waste disposal.[1]
-
Do Not Dispose in General Trash or Sewer: Due to its potential toxicity, this compound must not be disposed of down the drain or in the regular trash.[1]
Mandatory Visualizations
The following diagrams illustrate key procedural workflows for the safe handling and disposal of laboratory chemicals.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Emergency Spill Response Protocol for Hazardous Laboratory Chemicals.
References
Essential Safety and Logistical Information for Handling Anti-inflammatory Agent 44
Disclaimer: No specific safety data sheet (SDS) or handling information was found for a compound explicitly named "Anti-inflammatory agent 44". The following guidance is based on the general safety protocols for handling potent anti-inflammatory compounds and hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical they are handling. In the absence of a specific SDS, a thorough risk assessment should be conducted before any handling, and the compound should be treated as potentially hazardous.
This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the safe handling of potent anti-inflammatory agents.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through skin and eye contact, inhalation, and ingestion. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Required Personal Protective Equipment | Notes |
| Low-Concentration Solution Handling | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | Double-gloving is recommended if there is a risk of splashing. |
| High-Concentration Solution or Powder Handling | - Double nitrile or neoprene gloves- Chemical splash goggles- Face shield- Chemical-resistant laboratory coat or disposable gown | All handling of powders or concentrated solutions should be performed in a certified chemical fume hood. |
| Weighing of Powder | - Double nitrile or neoprene gloves- Chemical splash goggles- Face shield- Disposable gown- Fit-tested N95 or higher respirator | Use of a powder-containment balance enclosure is strongly recommended. |
| Emergency Spill Response | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and face shield- Chemical-resistant suit or coveralls- Appropriate respiratory protection | Only trained personnel should respond to large spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds is crucial for minimizing risk.
1. Preparation and Weighing:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
When weighing the powder, use a tared weigh paper or a suitable container. Exercise caution to avoid generating dust.
-
For solution preparation, slowly add the compound to the solvent to prevent splashing.
2. Experiment Execution:
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
-
Keep containers tightly closed when not in use.
-
Work in a well-ventilated area. For procedures with a risk of aerosol generation, work within a fume hood.
3. Post-Experiment Decontamination:
-
Wipe down all work surfaces with an appropriate cleaning agent.
-
Properly remove and dispose of PPE to avoid cross-contamination. Remove gloves first, followed by the face shield or goggles, and then the gown.
-
Thoroughly wash hands with soap and water after removing all PPE.
Diagram 1: General Workflow for Handling Potent Compounds
Caption: General workflow for handling potent chemical compounds.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting.- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- Alert others and your supervisor.- If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.- For large spills, contact your institution's emergency response team. |
Diagram 2: Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing the agent should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix waste containing this agent with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
The date of initial waste accumulation should also be recorded on the label.
3. Final Disposal:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Disposal of chemical waste must be handled by trained professionals.[2]
Adherence to these guidelines is crucial for maintaining a safe laboratory environment when working with potent anti-inflammatory agents. Always prioritize safety and consult with your institution's safety office for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
